Product packaging for Heptane-d16(Cat. No.:CAS No. 33838-52-7)

Heptane-d16

Cat. No.: B166354
CAS No.: 33838-52-7
M. Wt: 116.30 g/mol
InChI Key: IMNFDUFMRHMDMM-NEBSKJCTSA-N
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Description

Heptane-d16, also known as this compound, is a useful research compound. Its molecular formula is C7H16 and its molecular weight is 116.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16 B166354 Heptane-d16 CAS No. 33838-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecadeuterioheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFDUFMRHMDMM-NEBSKJCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335328
Record name Heptane-d16
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Molecular Weight

116.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33838-52-7
Record name Heptane-d16
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33838-52-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Heptane-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Heptane-d16 (Perdeuterated Heptane). The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes a detailed summary of quantitative data, relevant experimental protocols, and a workflow for its application as an internal standard.

Core Physical Properties of this compound

This compound, a deuterated form of n-heptane, is a colorless liquid.[1] Its physical characteristics are crucial for its application as a non-polar solvent and as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods.[2] The following table summarizes the key physical properties of this compound.

PropertyValueUnits
Molecular Formula C₇D₁₆
Molecular Weight 116.30 g/mol
Boiling Point 98°C
Melting Point -91°C
Density 0.794g/mL at 25 °C
Refractive Index 1.3844n20/D
Vapor Pressure 40mmHg at 20 °C
Vapor Density 3.5(vs air)
Flash Point -4.00°C (closed cup)
Isotopic Purity ≥99atom % D

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.[3]

Apparatus:

  • Thiele tube or similar heating bath (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of this compound is placed in the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is placed in a Thiele tube filled with a heating oil (e.g., mineral oil or silicone oil).

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (open at one end)

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer

Procedure:

  • A small amount of solid this compound (frozen) is finely crushed.

  • The open end of a capillary tube is pressed into the solid, and the tube is tapped to pack the solid into the sealed end.

  • The packed capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, and the temperature is observed.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Water bath (for temperature control)

  • Thermometer

Procedure (using a pycnometer for high accuracy):

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with this compound, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

  • The outside of the pycnometer is wiped dry, and its mass is measured.

  • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water).

  • The mass of the pycnometer filled with the reference substance is measured.

  • The density of this compound is calculated using the formula: Density of sample = (mass of sample / mass of reference substance) * density of reference substance

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

  • A few drops of this compound are placed on the surface of the prism using a clean dropper.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Application Workflow: this compound as an Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds.[2] Its chemical similarity to non-deuterated heptane and other alkanes, along with its distinct mass, makes it an ideal candidate to correct for variations in sample preparation and instrument response.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Spike Spike with This compound (Internal Standard) Sample->Spike Add known amount of IS Extract Extraction of Analytes and IS Spike->Extract Concentrate Sample Concentration Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization (MS) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Integrate Peak Integration (Analyte and IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

References

An In-Depth Technical Guide to the Synthesis and Production of Perdeuteroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perdeuteroheptane (Heptane-d₁₆), a stable isotope-labeled analog of n-heptane where all 16 hydrogen atoms are replaced by deuterium, serves as an invaluable tool across various scientific disciplines. Its applications range from use as an internal standard in mass spectrometry and a solvent in NMR spectroscopy to a tracer in metabolic studies. In the pharmaceutical industry, the kinetic isotope effect observed with deuterated compounds is strategically utilized to modulate drug metabolism, potentially enhancing therapeutic profiles. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and production of perdeuteroheptane, with a focus on experimental protocols, quantitative data, and process visualization to aid researchers in its practical application and synthesis.

Core Synthetic Methodologies

The production of perdeuteroheptane is predominantly achieved through catalytic hydrogen-deuterium (H-D) exchange, a direct and efficient method for introducing deuterium into the alkane backbone. Alternative, though less common, methods for producing deuterated alkanes include synthesis from perdeuterated precursors and Fischer-Tropsch synthesis.

Catalytic Hydrogen-Deuterium (H-D) Exchange

This is the most prevalent and direct route for the synthesis of perdeuteroheptane. The process involves the reaction of n-heptane with a deuterium source in the presence of a heterogeneous metal catalyst.

Principle: The reaction proceeds via the dissociative chemisorption of both the alkane and the deuterium source onto the catalyst surface. This is followed by a series of reversible steps involving the formation and breaking of carbon-hydrogen and carbon-deuterium bonds, leading to the gradual replacement of hydrogen with deuterium atoms on the heptane molecule.

Catalysts: Noble metal catalysts, particularly platinum (Pt) and palladium (Pd) supported on carbon (Pt/C, Pd/C), are highly effective for H-D exchange in alkanes. Rhodium (Rh) has also been shown to be an effective catalyst.

Deuterium Source: The most common deuterium sources for this reaction are deuterium gas (D₂) and heavy water (D₂O). Deuterated solvents can also be employed.

Experimental Protocols

Method 1: Liquid-Phase Catalytic Exchange with Deuterium Gas

This protocol is adapted from established methods for the perdeuteration of long-chain alkanes and is applicable for the synthesis of perdeuteroheptane.

Materials:

  • n-Heptane (C₇H₁₆)

  • Deuterium gas (D₂)

  • Palladium on carbon (2% Pd/C, 10-30 mesh) catalyst

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • Reactor Preparation: In a high-pressure reactor, place n-heptane and the 2% Pd/C catalyst. The typical hydrocarbon to catalyst weight ratio is maintained to ensure efficient reaction.

  • Deuterium Introduction: Seal the reactor and purge with deuterium gas to remove any air. Pressurize the reactor with deuterium gas.

  • Reaction Conditions: Heat the reactor to 190-200 °C while stirring the mixture. Maintain the reaction for a sufficient duration to achieve high isotopic enrichment. The reaction time can vary, but for similar alkanes, several hours to days may be required for near-complete deuteration.[1]

  • Monitoring: The progress of the deuteration can be monitored by taking small samples at intervals and analyzing them by mass spectrometry to determine the level of deuterium incorporation.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting perdeuteroheptane can be further purified by vacuum distillation to yield a product of high chemical and isotopic purity.[1]

Method 2: High-Temperature/High-Pressure Deuteration with Heavy Water

This method provides an alternative route using heavy water as the deuterium source.

Materials:

  • n-Heptane (C₇H₁₆)

  • Heavy water (D₂O, 99.8 atom % D)

  • Suitable reaction vessel capable of withstanding high temperatures and pressures

Procedure:

  • Reaction Setup: Place n-heptane and heavy water in a high-pressure reaction vessel.

  • Reaction Conditions: Heat the sealed vessel to a temperature and pressure that are not less than the subcritical temperature and pressure of heavy water, and preferably above its critical point (374 °C, 22.1 MPa).

  • Reaction Time: Maintain these conditions for a period sufficient to allow for H-D exchange to occur.

  • Work-up and Purification: After cooling and depressurizing the reactor, the organic layer containing perdeuteroheptane is separated from the heavy water. The product can then be purified by distillation.

Quantitative Data

AlkaneCatalystTemperature (°C)Reaction Time (h)Isotopic Purity (% D)Yield (%)Reference
n-Hexadecane2% Pd/C190-20031699.435-76 (general range)[1]
n-Decane2% Pd/C190-200N/AHigh35-76 (general range)[1]
n-Dodecane2% Pd/C190-200N/AHigh35-76 (general range)[1]

Note: The reported yields of 35-76% are a general range for a series of deuterated hydrocarbons, with losses primarily attributed to volatilization and sample withdrawal during monitoring.

Visualizations

Experimental Workflow for Catalytic H-D Exchange

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Charge reactor with n-heptane and Pd/C catalyst react1 Purge with D₂ and pressurize prep1->react1 react2 Heat to 190-200°C with stirring react1->react2 react3 Monitor D-incorporation via MS react2->react3 workup1 Cool and vent reactor react3->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Purify by vacuum distillation workup2->workup3 end_product Perdeuteroheptane (Heptane-d₁₆) workup3->end_product start Start start->prep1 G cluster_main Perdeuteroheptane Synthesis cluster_sources Deuterium Sources cluster_catalysts Catalysts main_method Catalytic H-D Exchange d2_gas Deuterium Gas (D₂) main_method->d2_gas utilizes d2o Heavy Water (D₂O) main_method->d2o utilizes pd_c Pd/C main_method->pd_c employs pt_c Pt/C main_method->pt_c employs alt_methods Alternative Methods from_precursors From Deuterated Precursors alt_methods->from_precursors fischer_tropsch Fischer-Tropsch Synthesis alt_methods->fischer_tropsch

References

Heptane-d16 (CAS Number: 33838-52-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Heptane-d16 (Perdeuteroheptane), a deuterated form of n-heptane. This document details its chemical and physical properties, safety information, and key applications in scientific research, with a focus on its role as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry (MS).

Core Chemical and Physical Properties

This compound is a saturated aliphatic hydrocarbon where all 16 hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various analytical techniques.[1]

PropertyValue
CAS Number 33838-52-7
Linear Formula CD₃(CD₂)₅CD₃[2][3]
Molecular Formula C₇D₁₆[4][5]
Molecular Weight 116.30 g/mol
Appearance Colorless liquid
Odor Petroleum-like
Density 0.794 g/mL at 25 °C
Boiling Point 98 °C
Melting Point -91 °C
Flash Point -4.0 °C (closed cup)
Refractive Index n20/D 1.3844
Isotopic Purity Typically ≥99 atom % D
Solubility Insoluble in water; soluble in organic solvents.

Safety and Handling Information

This compound is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.

Hazard ClassGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
Flammable Liquid 2🔥DangerH225: Highly flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Aspiration Hazard 1GesundheitsgefahrDangerH304: May be fatal if swallowed and enters airways.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.
Skin Irritation 2AusrufezeichenWarningH315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
STOT SE 3AusrufezeichenWarningH336: May cause drowsiness or dizziness.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Aquatic Acute 1UmweltWarningH400: Very toxic to aquatic life.P273: Avoid release to the environment.
Aquatic Chronic 1UmweltWarningH410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Applications in Scientific Research

The primary utility of this compound stems from its isotopic purity. The deuterium atoms have a different nuclear spin and magnetic moment from protons, making the solvent essentially "transparent" in ¹H NMR spectroscopy.

1. NMR Spectroscopy Solvent: this compound is an ideal non-polar, aprotic solvent for NMR analysis of non-polar compounds. Its deuterated nature prevents interference from solvent protons, allowing for clear observation of the analyte's proton signals.

2. Internal Standard for Mass Spectrometry: In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard. Since it is chemically similar to its non-deuterated analog, it co-elutes and experiences similar ionization effects, but its different mass allows for separate detection. This helps to correct for variations in sample preparation and instrument response.

3. Tracer Studies: Deuterium-labeled compounds like this compound can be used as tracers in studies of chemical reactions and metabolic pathways.

Experimental Protocols

General Protocol for Using this compound as an NMR Solvent

This protocol outlines the general steps for preparing a sample for ¹H NMR spectroscopy using this compound as the solvent.

Materials:

  • This compound

  • Analyte (solid or liquid)

  • High-quality 5 mm NMR tube and cap

  • Vial for dissolution

  • Pipette or syringe

  • Vortex mixer or sonicator (optional)

Methodology:

  • Sample Weighing: Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. For a liquid analyte, use 1-10 µL.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

  • Dissolution: Gently swirl, vortex, or sonicate the vial to ensure the analyte is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the this compound, which stabilizes the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte add_solvent 2. Add this compound weigh->add_solvent dissolve 3. Dissolve Analyte add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer lock 5. Deuterium Lock transfer->lock shim 6. Shimming lock->shim acquire 7. Acquire Spectrum shim->acquire process 8. Process Data acquire->process

Figure 1: Experimental workflow for NMR sample preparation and analysis using this compound.
General Protocol for Using this compound as an Internal Standard in GC-MS

This protocol describes a general workflow for quantitative analysis using this compound as an internal standard.

Materials:

  • This compound (Internal Standard, IS)

  • Analyte of interest

  • Solvent for sample and standard preparation

  • GC-MS system

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound at known concentrations.

  • Preparation of Calibration Standards: Create a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant, known concentration of the this compound internal standard stock solution to a series of vials.

  • Preparation of Sample: To the unknown sample, add the same constant, known concentration of the this compound internal standard.

  • GC-MS Analysis: Inject the calibration standards and the unknown sample into the GC-MS system.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • For the unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the unknown sample by using the calibration curve.

Internal_Standard_Logic cluster_prep Preparation cluster_analysis Analysis & Calculation standards Calibration Standards (Varying Analyte, Constant IS) gcms GC-MS Analysis standards->gcms sample Unknown Sample (Constant IS Added) sample->gcms ratio Calculate Peak Area Ratio (Analyte / IS) gcms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Sample ratio->quantify curve->quantify

Figure 2: Logical workflow for quantitative analysis using an internal standard like this compound.

References

A Technical Guide to the Molecular Weight of Hexadecadeuterio-heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of hexadecadeuterio-heptane (heptane-d16), a crucial isotopically labeled compound in advanced scientific research.

Introduction

Heptane (C7H16) is a straight-chain alkane and a significant component of gasoline and various industrial solvents.[1][2][3] Its deuterated analogue, hexadecadeuterio-heptane (C7D16), is a form in which all sixteen hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (D or ²H).[4] This isotopic substitution makes it an invaluable tool in analytical and metabolic studies.

The primary applications of hexadecadeuterio-heptane include:

  • Internal Standard: In quantitative mass spectrometry (MS), its distinct mass allows it to be used as an internal standard for the precise measurement of its non-deuterated counterpart.

  • Tracer Studies: It serves as a tracer in metabolic, environmental, and chemical reaction mechanism studies, allowing researchers to follow the path of heptane molecules through complex systems.

  • Kinetic Isotope Effect Studies: The mass difference between protium (¹H) and deuterium (²H) can influence reaction rates, providing insight into reaction mechanisms.

A precise understanding of its molecular weight is fundamental to its application.

Theoretical Molecular Weight

The molecular weight of a molecule can be calculated by summing the atomic weights of its constituent atoms. For high-precision applications, it is essential to use the masses of the specific isotopes (monoisotopic mass) rather than the average atomic weight of the elements from the periodic table.

The molecular formula for n-heptane is C7H16.[1] For hexadecadeuterio-heptane, all 16 hydrogen atoms are substituted with deuterium, resulting in the formula C7D16.

The calculation is based on the following isotopic masses:

  • Carbon-12 (¹²C): 12.000000 Da (by definition)

  • Deuterium (²H or D): 2.014102 Da

Calculation:

  • Mass of 7 Carbon-12 atoms = 7 × 12.000000 Da = 84.000000 Da

  • Mass of 16 Deuterium atoms = 16 × 2.014102 Da = 32.225632 Da

  • Monoisotopic Molecular Weight = 84.000000 Da + 32.225632 Da = 116.225632 Da

This value represents the mass of a molecule containing only ¹²C and ²H isotopes.

Data Presentation

The following table summarizes the atomic and molecular weights pertinent to hexadecadeuterio-heptane.

Atom / MoleculeIsotope / FormulaIsotopic Mass (Da)Average Molecular Weight ( g/mol )
Carbon ¹²C12.00000012.011
Hydrogen ¹H (Protium)1.0078251.008
Hydrogen ²H (Deuterium)2.0141022.014
n-Heptane C₇H₁₆100.125200100.2019
Hexadecadeuterio-heptane C₇D₁₆116.225632 ~116.32

Note: Average Molecular Weight is calculated using the weighted average of natural isotopic abundances.

Experimental Protocol: Molecular Weight Verification by GC-MS

The most common and accurate method for determining the molecular weight of a volatile, nonpolar compound like hexadecadeuterio-heptane is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the molecular weight and assess the isotopic purity of a hexadecadeuterio-heptane sample.

Materials & Instrumentation:

  • Sample: Hexadecadeuterio-heptane, analytical grade

  • Solvent: Dichloromethane (DCM) or Hexane, HPLC grade

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: Nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Vials and Syringes: Standard 2 mL GC vials with septa caps.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the hexadecadeuterio-heptane sample (~100 µg/mL) in dichloromethane.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • GC Parameters:

      • Injector Temperature: 250°C

      • Injection Mode: Split (e.g., 50:1 ratio)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 2 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 30-200

      • Solvent Delay: 3 minutes

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to hexadecadeuterio-heptane.

  • Data Analysis:

    • Identify the chromatographic peak for this compound. Due to its nonpolar nature, it will elute relatively early in the run.

    • Examine the mass spectrum of this peak. In EI, alkanes often produce a weak or absent molecular ion (M⁺) but show characteristic fragment ions.

    • Look for the molecular ion peak at m/z 116 .

    • Identify key fragment ions. A common fragmentation is the loss of a methyl group (-CD₃) or an ethyl group (-C₂D₅). For this compound, expect a prominent fragment at m/z 99 ([M-CD₃]⁺).

    • Assess isotopic purity by looking for peaks at lower masses (e.g., m/z 115, 114) that would indicate incomplete deuteration.

Visualizations

The logical workflow for the experimental determination of the molecular weight of hexadecadeuterio-heptane using GC-MS is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Standard Dilution Dilute to 100 µg/mL Sample->Dilution Solvent Dichloromethane Solvent->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1µL into GC Vial->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum PeakID Identify Molecular Ion Peak (m/z 116) Spectrum->PeakID Fragments Analyze Fragment Ions (e.g., m/z 99) PeakID->Fragments Purity Assess Isotopic Purity Fragments->Purity Result Confirm MW & Purity Purity->Result

Caption: Experimental workflow for molecular weight determination via GC-MS.

References

Isotopic Purity of Heptane-d16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes. This technical guide provides an in-depth analysis of the isotopic purity of Heptane-d16 (Perdeuterated Heptane), a valuable tool in various research applications.

This compound, with the chemical formula CD₃(CD₂)₅CD₃, is a saturated hydrocarbon in which all 16 hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts unique properties that are leveraged in fields such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and studies of kinetic isotope effects. The utility of this compound in these applications is directly correlated with its isotopic purity.

Understanding Isotopic Purity

Isotopic purity, in the context of this compound, refers to the percentage of deuterium atoms relative to the total number of hydrogen and deuterium atoms at the hydrogen positions. It is typically expressed as "atom % D". For instance, a 99 atom % D purity indicates that 99% of the hydrogen positions in the heptane molecules are occupied by deuterium atoms. The remaining 1% consists of protium (¹H) atoms, which constitute the primary isotopic impurity.

The presence of residual protons can interfere with sensitive experiments. In ¹H NMR spectroscopy, for example, residual solvent signals can obscure signals from the analyte of interest. In mass spectrometry, the presence of incompletely deuterated molecules can complicate the interpretation of mass spectra and affect the accuracy of quantitative analyses that use deuterated internal standards.

Commercial Availability and Specifications

This compound is commercially available from various suppliers, typically with high isotopic purity. The table below summarizes the specifications of commercially available this compound.

PropertySpecification
Chemical Formula CD₃(CD₂)₅CD₃
Molecular Weight 116.30 g/mol
CAS Number 33838-52-7
Typical Isotopic Purity 98 atom % D, 99 atom % D[1][2][3][4]
Chemical Purity ≥98%
Form Liquid

Synthesis and Purification of this compound

The synthesis of high-purity this compound is a multi-step process that requires careful control of reaction conditions to maximize deuterium incorporation and minimize isotopic dilution. The most common method for the perdeuteration of alkanes is through catalytic hydrogen-deuterium (H/D) exchange.

Experimental Protocol: Catalytic H/D Exchange for Perdeuteration of n-Heptane

This protocol describes a general method for the perdeuteration of n-heptane using a heterogeneous platinum and rhodium catalyst.

Materials:

  • n-Heptane

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 10% Platinum on carbon (Pt/C)

  • 5% Rhodium on carbon (Rh/C)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane (or other suitable organic solvent)

  • High-pressure reactor or sealed tube

Procedure:

  • Reactor Setup: In a high-pressure stainless-steel reactor, add n-heptane, 10% Pt/C catalyst, and 5% Rh/C catalyst. The molar ratio of catalyst to substrate is a critical parameter and should be optimized.

  • Deuterium Source Addition: Add a significant excess of deuterium oxide (D₂O) to the reactor. D₂O serves as the deuterium source for the H/D exchange.

  • Reaction Conditions: Seal the reactor and heat to a temperature typically in the range of 150-250°C. The reaction is stirred vigorously for an extended period, often 24-72 hours, to ensure complete exchange.

  • Work-up and Extraction: After cooling the reactor to room temperature, the reaction mixture is filtered to remove the solid catalysts. The organic layer is separated from the aqueous D₂O layer. The aqueous layer is typically extracted multiple times with an organic solvent like hexane to recover any dissolved product.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is carefully removed by distillation or rotary evaporation.

  • Purification: The resulting crude this compound is purified by fractional distillation to remove any remaining protic heptane and other impurities. The efficiency of the distillation column is crucial for achieving high isotopic purity.

Analytical Techniques for Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is essential for its proper application. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from its non-deuterated and partially deuterated isotopologues and for determining their relative abundances.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-1, HP-5ms)

GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: Increase to 150°C at 10°C/min

    • Final hold: 5 minutes

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1) to prevent column overloading.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-150

  • Scan Mode: Full scan to identify all isotopologues.

  • Data Analysis: The isotopic purity is determined by analyzing the molecular ion cluster. For this compound, the molecular ion (M⁺) is expected at m/z 116. The presence of ions at lower m/z values (e.g., m/z 115 for C₇D₁₅H₁, m/z 114 for C₇D₁₄H₂) indicates the presence of incompletely deuterated molecules. The relative peak areas of these ions are used to calculate the atom % D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H or D) NMR, is a direct and quantitative method for determining the isotopic purity of deuterated compounds.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable non-deuterated solvent (e.g., chloroform, benzene). The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum.

  • Add a known amount of an internal standard with a known deuterium concentration for quantification.

NMR Parameters:

  • Nucleus: ²H

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the deuterium signals) is critical to ensure full relaxation and accurate quantification.

  • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The spectrum is Fourier transformed, phased, and baseline corrected. The integrals of the deuterium signals corresponding to the methyl (CD₃) and methylene (CD₂) groups of this compound are measured.

Data Analysis:

The total deuterium content is determined by comparing the integral of the this compound signals to the integral of the internal standard. The atom % D can be calculated by comparing the observed total deuterium integral to the theoretical integral for 100% deuteration.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start n-Heptane Reaction Catalytic H/D Exchange (High Temp & Pressure) Start->Reaction Catalyst Pt/C & Rh/C Catalysts Catalyst->Reaction D2O Deuterium Oxide (D2O) D2O->Reaction Workup Filtration & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product High-Purity this compound Purification->Product

Caption: Synthesis workflow for this compound via catalytic H/D exchange.

Analytical_Workflow cluster_analysis Isotopic Purity Analysis Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR Quantitative 2H NMR Sample->NMR Data_GCMS Mass Spectrum (Molecular Ion Cluster) GCMS->Data_GCMS Data_NMR 2H NMR Spectrum (Signal Integration) NMR->Data_NMR Result Isotopic Purity (atom % D) Data_GCMS->Result Data_NMR->Result

Caption: Analytical workflow for determining the isotopic purity of this compound.

Applications in Research

The high isotopic purity of this compound is paramount for its successful application in various research domains:

  • NMR Spectroscopy: As a non-polar, aprotic solvent with no interfering proton signals, this compound is an excellent choice for ¹H NMR studies of non-polar analytes.[2] Its use ensures that the observed signals are solely from the compound of interest.

  • Mass Spectrometry: this compound serves as an ideal internal standard in quantitative MS-based assays. Its chemical properties are nearly identical to its protic counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification.

  • Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions. This compound can be used as a substrate or solvent in KIE studies to elucidate reaction mechanisms.

  • Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes this compound a valuable tool in neutron scattering experiments for studying the structure and dynamics of materials.

  • Pharmaceutical Research: In drug development, deuterated compounds are used to study drug metabolism and pharmacokinetics. This compound can be used as a solvent or a reference compound in these studies. High purity is essential to avoid misinterpretation of metabolic pathways.

Conclusion

The isotopic purity of this compound is a critical factor that underpins its utility in a wide array of research applications. For scientists and researchers, a thorough understanding of the synthesis, purification, and analytical methodologies for determining this purity is essential for obtaining reliable and accurate experimental data. The protocols and information presented in this guide provide a comprehensive resource for the effective use of high-purity this compound in scientific investigation.

References

Heptane-d16: A Comprehensive Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and detailed handling protocols for Heptane-d16 (Perdeuterated Heptane). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the isotopic purity of this compound. This document summarizes key data from safety data sheets (SDS) and provides practical experimental workflows for its use.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of n-heptane where all 16 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable solvent for nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various chemical and biochemical studies. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₇D₁₆[1]
Molecular Weight 116.30 g/mol [2][3]
CAS Number 33838-52-7[1][4]
Appearance Colorless liquid
Odor Petroleum-like or hydrocarbon-like
Boiling Point 98 °C (208 °F)
Melting Point -91 °C (-132 °F)
Flash Point -4 °C (24.8 °F) (closed cup)
Density 0.794 g/mL at 25 °C
Vapor Pressure 40 mmHg at 20 °C
Vapor Density 3.5 (vs air)
Autoignition Temperature 215 °C (419 °F)
Solubility in Water 3.4 mg/L
Isotopic Purity Typically >99 atom % D

Section 2: Hazard Identification and Safety Data

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is essential for safe handling.

Table 2: GHS Hazard Classifications and Statements for this compound

Hazard ClassGHS ClassificationHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapor.
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure Category 3 (Narcotic effects)H336: May cause drowsiness or dizziness.
Hazardous to the aquatic environment, acute hazard Category 1H400: Very toxic to aquatic life.
Hazardous to the aquatic environment, long-term hazard Category 1H410: Very toxic to aquatic life with long lasting effects.

Table 3: Exposure Limits for n-Heptane (as a proxy)

OrganizationTWA (8-hour)STEL (15-minute)
OSHA PEL 500 ppm (2000 mg/m³)-
NIOSH REL 85 ppm (350 mg/m³)440 ppm (1800 mg/m³)
ACGIH TLV 400 ppm500 ppm

Section 3: Experimental Protocols and Handling Precautions

Strict adherence to proper handling and storage procedures is mandatory to mitigate the risks associated with this compound and to prevent contamination.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) for this compound Handling ppe_main Required PPE eye_protection Safety Glasses with Side-Shields or Goggles (conforming to EN166 or NIOSH) ppe_main->eye_protection hand_protection Solvent-Resistant Gloves (e.g., Nitrile, Neoprene) ppe_main->hand_protection body_protection Flame-Retardant Lab Coat or Impervious Clothing ppe_main->body_protection respiratory_protection Respirator (if ventilation is inadequate) (Use a full-face respirator with appropriate cartridges) ppe_main->respiratory_protection Conditional

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Hygroscopic Nature: Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere. Handle under a dry, inert atmosphere such as nitrogen or argon to minimize water contamination.

Storage Protocols
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and chlorine.

  • Light and Moisture: Protect from light and moisture to maintain chemical and isotopic purity.

Spill and Emergency Procedures

In the event of a spill, follow the established emergency protocol. A logical workflow for handling a this compound spill is outlined below.

Spill_Response_Workflow cluster_containment Containment and Cleanup start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition ppe Don appropriate PPE (respirator, gloves, goggles, protective clothing) ignition->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand, or earth) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in a suitable, sealed container for hazardous waste disposal collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate end Spill Handled decontaminate->end

Caption: Logical workflow for responding to a this compound spill.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Aspiration hazard is a major concern.

Section 4: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Section 5: Conclusion

This compound is an invaluable tool in modern research, but its hazardous properties necessitate careful and informed handling. By implementing the protocols and safety measures outlined in this guide, researchers can minimize risks to themselves and the environment while ensuring the integrity of their experimental results. Always consult the most recent Safety Data Sheet from your supplier before use.

References

Technical Guide: Physicochemical Properties of Heptane-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of Heptane-d16 (Perdeuteroheptane), a deuterated isotopologue of heptane. The precise determination of these fundamental physical properties is critical for its application in various research and development fields, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and in studies of reaction mechanisms and molecular dynamics.

Physicochemical Data of this compound

The boiling and melting points of a substance are key indicators of its physical state under varying temperatures and are crucial for handling, storage, and application in experimental setups.

PropertyValue
Boiling Point 98 °C (lit.)[1][2][3]
Melting Point -91 °C (lit.)[1][2]

Experimental Protocols

The referenced boiling and melting points for this compound are based on established literature values, which are typically determined using standardized methodologies. Below are detailed descriptions of the general experimental protocols for determining these properties for organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for this determination is distillation, as outlined in standards like ASTM D86.

Protocol: Simple Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, which includes a distillation flask, a condenser, a receiving vessel, and a calibrated thermometer or temperature probe. The thermometer bulb is positioned to ensure it is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Sample Preparation: A measured volume of the liquid sample (this compound) is placed into the distillation flask, along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

  • Condensation and Collection: The vapor is cooled by the condenser, reverts to a liquid state, and is collected in the receiving vessel.

  • Temperature Reading: The temperature is recorded when the first drop of distillate is collected (initial boiling point) and is monitored throughout the distillation. For a pure substance, the temperature should remain constant. The final boiling point is the temperature at which the last of the liquid evaporates.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. The capillary tube method is a widely used and straightforward technique for determining the melting point of a crystalline solid, as described in ASTM E324.

Protocol: Capillary Tube Method

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of about 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • Observation and Recording: For an accurate measurement, the heating rate is slowed to about 1-2 °C per minute as the temperature approaches the expected melting point. The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point. This range provides an indication of the substance's purity.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a substance's boiling point using the simple distillation method.

BoilingPointDetermination Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_data Data Analysis A Assemble Distillation Apparatus B Calibrate Thermometer A->B C Add Sample and Boiling Chips to Flask B->C D Gently Heat the Flask C->D E Observe for First Distillate Drop D->E F Record Initial Boiling Point E->F G Monitor and Record Temperature Plateau F->G H Record Final Boiling Point G->H I Compare with Literature Values H->I J Assess Purity based on Boiling Range I->J

Caption: Workflow for Boiling Point Determination.

References

A Comprehensive Technical Guide to the Solubility of Heptane-d16 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of heptane-d16, a deuterated analog of n-heptane. Given the scarcity of direct quantitative solubility data for this compound, this document leverages the closely related properties of n-heptane as a reliable proxy. The principles of solubility, experimental methodologies for its determination, and predictive frameworks are detailed to assist researchers in solvent selection and experimental design.

Executive Summary

This compound, with its nonpolar aliphatic structure, exhibits solubility behavior largely governed by the "like dissolves like" principle. It is highly miscible with nonpolar and weakly polar organic solvents, while demonstrating very low solubility in highly polar solvents such as water. This guide presents a compilation of quantitative and qualitative solubility data for n-heptane in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and visual diagrams to illustrate key concepts and workflows.

Solubility of n-Heptane in Common Laboratory Solvents

The solubility of a solute in a solvent is a critical parameter in a wide array of chemical applications, from reaction chemistry to purification and analysis. For nonpolar compounds like heptane, solubility is primarily driven by London dispersion forces. Solvents with similar intermolecular forces will readily mix, leading to high solubility or complete miscibility.

The following table summarizes the solubility of n-heptane in various common laboratory solvents. It is important to note that deuteration has a minimal effect on the physical properties that govern solubility, such as polarity and molar volume. Therefore, the data presented for n-heptane can be considered a very close approximation for this compound.

SolventChemical FormulaPolaritySolubility of n-HeptaneTemperature (°C)
Nonpolar Solvents
HexaneC₆H₁₄NonpolarMiscibleAmbient
TolueneC₇H₈Nonpolar (Aromatic)MiscibleAmbient
Diethyl Ether(C₂H₅)₂OWeakly PolarMiscibleAmbient
ChloroformCHCl₃Weakly PolarMiscible[1]Ambient
DichloromethaneCH₂Cl₂Weakly PolarMiscible[1]Ambient
Polar Aprotic Solvents
Ethyl AcetateCH₃COOC₂H₅Polar AproticMiscibleAmbient
Acetone(CH₃)₂COPolar AproticMiscibleAmbient
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic105.44 mg/g35
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic16.2 mg/g35
Polar Protic Solvents
EthanolC₂H₅OHPolar ProticMiscible[2]25
MethanolCH₃OHPolar ProticSlightly Soluble[1]Ambient
WaterH₂OPolar Protic0.0003% (w/w)20

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a fundamental qualitative guideline for predicting solubility. This principle is rooted in the concept of intermolecular forces.

Intermolecular Forces and Polarity
  • Nonpolar compounds , such as this compound, primarily exhibit weak London dispersion forces.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate) have dipole-dipole interactions in addition to dispersion forces.

  • Polar protic solvents (e.g., water, ethanol) are characterized by strong hydrogen bonding.

For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. This compound readily dissolves in nonpolar solvents because the dispersion forces are of similar strength, resulting in a minimal energy barrier to mixing.[3] Conversely, the strong hydrogen bonds in a polar solvent like water would require a significant input of energy to disrupt, which is not offset by the weak dispersion forces that would form between water and heptane molecules.

The following diagram illustrates the logical relationship of the "like dissolves like" principle for solvent selection.

Like_Dissolves_Like cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute This compound (Nonpolar) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Similar Intermolecular Forces (London Dispersion) Polar Polar Solvents (e.g., Water, Methanol) Solute->Polar Dissimilar Intermolecular Forces (Dispersion vs. Hydrogen Bonding) Soluble High Solubility / Miscible Nonpolar->Soluble Insoluble Low Solubility / Immiscible Polar->Insoluble

Figure 1: "Like Dissolves Like" Principle.

Experimental Determination of Solubility and Miscibility

A straightforward and widely used method to qualitatively determine the miscibility of a liquid solute in a liquid solvent is through direct visual observation. For quantitative measurements, more sophisticated techniques are required.

Protocol for Qualitative Miscibility Determination

This protocol provides a general procedure for assessing whether two liquids are miscible.

Materials:

  • This compound

  • Solvent of interest

  • Two clean, dry test tubes with stoppers or caps

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

Procedure:

  • Preparation: Label two test tubes, one as "Test" and the other as "Control."

  • Dispensing:

    • To the "Test" test tube, add a specific volume (e.g., 2 mL) of the solvent of interest.

    • Add an equal volume (e.g., 2 mL) of this compound to the same test tube.

    • To the "Control" test tube, add 4 mL of the solvent of interest.

  • Mixing: Securely cap both test tubes. Invert the "Test" tube several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

  • Observation: Allow the "Test" tube to stand undisturbed for 5-10 minutes. Observe the contents and compare them to the "Control" tube.

    • Miscible: If the mixture in the "Test" tube remains a single, clear, and homogenous phase, similar in appearance to the "Control," the liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible. The liquid with the lower density will form the upper layer.

    • Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate completely, the liquids may be partially miscible.

The following diagram illustrates the experimental workflow for determining miscibility.

Miscibility_Workflow start Start prepare Prepare Labeled Test Tubes (Test and Control) start->prepare dispense Dispense Solvents (Solvent + this compound in Test, Solvent only in Control) prepare->dispense mix Mix Thoroughly (Invert or Vortex) dispense->mix stand Let Stand (5-10 minutes) mix->stand observe Observe and Compare to Control stand->observe miscible Result: Miscible (Single Homogenous Phase) observe->miscible Single Phase immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Two Phases end End miscible->end immiscible->end

Figure 2: Experimental Workflow for Miscibility Determination.
Quantitative Solubility Determination

For precise measurement of solubility, especially in cases of partial miscibility, analytical techniques are employed. A common method involves preparing a saturated solution and then determining the concentration of the solute in that solution.

General Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature until the excess, undissolved this compound has separated.

  • Sampling: A known volume of the solvent phase is carefully withdrawn using a syringe, ensuring no undissolved solute is collected.

  • Analysis: The concentration of this compound in the collected sample is determined using an appropriate analytical technique, such as:

    • Gas Chromatography (GC): A highly sensitive and accurate method for quantifying volatile organic compounds. A calibration curve is first generated using standards of known this compound concentrations.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of this compound against a known internal standard, the concentration can be determined.

    • Gravimetric Analysis: In some cases, the solvent can be evaporated from a known volume of the saturated solution, and the mass of the remaining this compound is measured. This method is less accurate for volatile solutes.

Conclusion

The solubility of this compound in common laboratory solvents is dictated by its nonpolar nature. It is readily miscible with other nonpolar and weakly polar solvents due to the compatibility of their intermolecular forces. In contrast, it is virtually insoluble in highly polar, hydrogen-bonding solvents like water. The provided data for n-heptane serves as a robust guide for solvent selection in applications involving this compound. For precise solubility determination, especially in cases of partial miscibility, the outlined experimental protocols should be followed. The accompanying diagrams provide clear visual aids for understanding the principles of solubility and the practical workflow for its determination.

References

Heptane-d16 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stability and Storage of Heptane-d16

For researchers, scientists, and drug development professionals utilizing this compound, maintaining its chemical and isotopic integrity is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Principles of this compound Stability

This compound, a fully deuterated aliphatic hydrocarbon, is generally a stable compound under recommended storage conditions.[1] However, like all chemical reagents, its integrity can be compromised by environmental factors. The primary considerations for the stability of this compound are protection from environmental moisture, light, and excessive heat. While this compound does not have readily exchangeable deuterium atoms (such as those on heteroatoms), the potential for hydrogen-deuterium (H-D) exchange under certain conditions, though minimal, should not be entirely disregarded over long-term storage or in the presence of catalysts.[2][3]

Quantitative Data on Stability and Storage

Specific long-term quantitative stability data for this compound is not extensively available in peer-reviewed literature and is often proprietary to the manufacturer. However, based on the general principles of handling deuterated compounds and the known properties of alkanes, the following tables summarize the key parameters for ensuring its stability.[1][2]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool, dry, well-ventilated area. Short-term: 2-8°C. Long-term: -20°C to -80°C.Minimizes potential for thermal degradation and reduces vapor pressure.
Light Exposure Store in amber glass vials or in the dark.Prevents photolytic degradation from UV light.
Atmosphere Under an inert atmosphere (e.g., dry argon or nitrogen).Protects against atmospheric moisture, which could be a source of protons for H-D exchange.
Container Tightly sealed, flame-proof containers. Single-use ampoules are ideal.Prevents evaporation and contamination from atmospheric moisture.
Incompatible Materials Acids, chlorine, and strong oxidizing agents.To prevent chemical reactions that could degrade the compound.

Table 2: Potential Degradation Pathways and Influencing Factors

Degradation PathwayDescriptionInfluencing Factors
Photolytic Degradation Cleavage of C-D bonds initiated by the absorption of UV light, potentially leading to the formation of free radicals and subsequent degradation products.Exposure to sunlight or other UV sources.
Thermal Degradation At elevated temperatures, C-C and C-D bonds can break, leading to the formation of smaller hydrocarbons.High temperatures, presence of catalysts.
Hydrogen-Deuterium (H-D) Exchange Replacement of deuterium atoms with hydrogen. For alkanes, this typically requires a catalyst and elevated temperatures as there are no labile deuterium atoms.Presence of metal catalysts, acidic or basic conditions (though less likely for alkanes), and a source of protons (e.g., water).
Oxidation Reaction with oxygen, particularly at elevated temperatures or in the presence of initiators, to form various oxygenated products.Presence of oxygen, heat, light, and oxidizing agents.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and isotopic purity of this compound.

Protocol 1: Assessment of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the isotopic purity of this compound and identify any potential contaminants or degradation products.

  • Materials:

    • This compound sample.

    • High-purity n-heptane (non-deuterated) standard.

    • Anhydrous solvent for dilution (e.g., cyclohexane).

    • GC-MS system with a suitable capillary column for hydrocarbon analysis (e.g., DB-1 or equivalent).

  • Procedure:

    • Prepare a stock solution of the this compound sample in the anhydrous solvent.

    • Prepare a series of calibration standards of non-deuterated n-heptane in the same solvent.

    • Inject a suitable aliquot of the this compound solution into the GC-MS.

    • Acquire the mass spectrum of the this compound peak. The molecular ion (M+) for this compound is expected at m/z 116.3.

    • Analyze the mass spectrum for the presence of ions corresponding to partially deuterated heptane (M-1, M-2, etc.) and the non-deuterated heptane (m/z 100.2).

    • Calculate the isotopic purity by comparing the peak areas of the fully deuterated species to the sum of the areas of all heptane isotopologues.

  • Acceptance Criteria: The isotopic purity should meet the specifications provided by the manufacturer (typically >98 atom % D).

Protocol 2: Long-Term Stability Study

  • Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

  • Materials:

    • Multiple sealed vials of this compound from the same batch.

    • Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Procedure:

    • Place a predetermined number of this compound samples in each stability chamber.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample from each chamber.

    • Allow the sample to equilibrate to room temperature before opening.

    • Analyze the sample for isotopic purity and chemical purity using the GC-MS protocol (Protocol 1).

    • Visually inspect the sample for any changes in appearance.

  • Data Analysis: Plot the isotopic and chemical purity as a function of time for each storage condition. Determine if any significant degradation has occurred.

Protocol 3: Forced Degradation Study (Photostability)

  • Objective: To assess the susceptibility of this compound to degradation upon exposure to light.

  • Materials:

    • This compound sample in a phototransparent container (e.g., quartz vial).

    • A control sample of this compound in an amber vial, wrapped in aluminum foil.

    • A photostability chamber with a calibrated light source (e.g., xenon lamp).

  • Procedure:

    • Place both the test and control samples in the photostability chamber.

    • Expose the samples to a controlled amount of light, as specified by ICH guidelines.

    • After the exposure period, analyze both samples using the GC-MS protocol (Protocol 1).

  • Data Analysis: Compare the purity of the exposed sample to the control sample. A significant difference indicates photolytic degradation.

Visualizations

Stability_Workflow This compound Stability Assessment Workflow cluster_prep Sample Preparation cluster_testing Analytical Testing cluster_analysis Data Analysis Sample This compound Sample Storage Define Storage Conditions (Temp, Light, Humidity) Sample->Storage Timepoints Set Timepoints (0, 3, 6, 12... months) Storage->Timepoints GCMS GC-MS Analysis Timepoints->GCMS NMR NMR Analysis (Optional) Timepoints->NMR Purity Assess Isotopic & Chemical Purity GCMS->Purity NMR->Purity Degradation Identify Degradation Products Purity->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics Report Generate Stability Report & Define Shelf-Life Kinetics->Report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways Potential Degradation Pathways for this compound cluster_conditions Initiating Conditions cluster_products Potential Products Heptane_d16 This compound (C7D16) Heat Heat (Thermal Stress) Light UV Light (Photolysis) Catalyst Catalyst + H2O (H-D Exchange) Radicals Deuterated Radicals Heptane_d16->Radicals Heat->Radicals Light->Radicals Partially_H Partially Hydrogenated Heptane Isotopologues Catalyst->Partially_H Fragments Smaller Deuterated Hydrocarbon Fragments Radicals->Fragments

Caption: Logical relationships of potential degradation pathways for this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds in Environmental Samples Using Heptane-d16 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of volatile organic compounds (VOCs), specifically Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in environmental water samples. To ensure the highest degree of accuracy and precision, this method employs Heptane-d16 as an internal standard (IS). The use of a deuterated internal standard is critical for correcting variations that can occur during sample preparation and injection.[1] This document provides comprehensive experimental protocols, method validation data, and a clear workflow for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

The monitoring of BTEX compounds in environmental matrices is of paramount importance due to their toxicity and prevalence as contaminants from industrial processes and petroleum products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds.[1][2] However, the accuracy and reliability of GC-MS data can be affected by various factors, including matrix effects and variations in sample preparation and instrument performance.

The use of an internal standard is a widely accepted technique to mitigate these issues. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the detector.[3] Stable isotope-labeled compounds, such as deuterated compounds, are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction and analysis. This compound serves as an excellent internal standard for the analysis of volatile hydrocarbons like BTEX due to its similar volatility and chromatographic behavior.

This application note provides a detailed protocol for the quantification of BTEX in water samples using this compound as an internal standard with GC-MS. The method has been validated for linearity, accuracy, precision, and recovery.

Experimental Protocols

Materials and Reagents
  • Standards: Certified reference standards of Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene, and this compound (isotopic purity ≥ 98%) were procured from a reputable supplier.

  • Solvents: Purge-and-trap grade methanol and HPLC-grade water were used.

  • Gases: Helium (99.999% purity) was used as the carrier gas.

Standard and Sample Preparation
  • Stock Solutions: Individual stock solutions of BTEX compounds and this compound were prepared in methanol at a concentration of 1000 µg/mL.

  • Working Standard Solutions: A mixed BTEX working standard solution was prepared by diluting the stock solutions in methanol to a concentration of 100 µg/mL.

  • Internal Standard Spiking Solution: A this compound working solution was prepared at a concentration of 50 µg/mL in methanol.

  • Calibration Standards: A series of calibration standards were prepared in 40 mL vials containing 10 mL of HPLC-grade water. Appropriate volumes of the mixed BTEX working standard were added to achieve concentrations ranging from 1 µg/L to 100 µg/L.

  • Sample Preparation: Water samples were collected in 40 mL vials. Prior to analysis, each 10 mL of sample, blank, and calibration standard was spiked with 10 µL of the 50 µg/mL this compound internal standard solution, resulting in a final IS concentration of 50 µg/L.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with a purge and trap system was used for analysis.

Parameter Condition
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Purge and Trap System Tekmar Lumin or equivalent
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 2 min
Injector Temperature 220°C
Transfer Line Temp 230°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 1: GC-MS Instrument Conditions

Selected Ion Monitoring (SIM) Parameters
Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Benzene787751
Toluene929165
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
This compound (IS) 76 60 48

Table 2: SIM Ions for Target Analytes and Internal Standard

Data Presentation

The method was validated for linearity, recovery, and precision. The results are summarized in the tables below.

Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Analyte Concentration Range (µg/L) Correlation Coefficient (r²)
Benzene1 - 1000.9992
Toluene1 - 1000.9995
Ethylbenzene1 - 1000.9991
m/p-Xylene1 - 1000.9993
o-Xylene1 - 1000.9990

Table 3: Linearity of BTEX Calibration Curves

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate (n=6) spiked samples at three different concentration levels.

Analyte Spiked Conc. (µg/L) Mean Recovery (%) RSD (%)
Benzene598.54.2
25101.23.1
7599.82.5
Toluene599.13.9
25102.52.8
75100.42.2
Ethylbenzene597.84.5
25100.93.5
7599.22.9
m/p-Xylene598.24.1
25101.83.3
7599.52.7
o-Xylene597.54.8
25100.53.8
7598.93.1

Table 4: Accuracy and Precision Data

Workflow Diagram

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Water Sample Collection Spike Spike with this compound (IS) Sample->Spike Blank Blank Preparation (HPLC Water) Blank->Spike Cal_Std Calibration Standard Preparation Cal_Std->Spike PurgeTrap Purge and Trap Spike->PurgeTrap GC_Sep Gas Chromatographic Separation PurgeTrap->GC_Sep MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify BTEX Concentrations Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for BTEX analysis by GC-MS.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of BTEX in environmental water samples. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response, leading to high-quality data suitable for regulatory compliance and research applications. The detailed protocol and validation data presented in this application note can be readily adopted by analytical laboratories for routine monitoring of volatile organic compounds.

References

Heptane-d16 in Environmental Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptane-d16 (C7D16) is a deuterated form of heptane, a volatile organic compound (VOC). In environmental analysis, this compound serves as a crucial internal standard for the quantification of volatile hydrocarbons, particularly in the gasoline range organics (GRO), in various environmental matrices such as water, soil, and air. Its chemical similarity to the target analytes ensures that it behaves similarly during sample preparation and analysis, allowing for accurate correction of analyte losses and matrix effects through the isotope dilution method. This document provides detailed application notes and protocols for the use of this compound in environmental analysis, intended for researchers, scientists, and professionals in related fields.

Application Notes

The primary application of this compound is as an internal standard in analytical methods utilizing gas chromatography-mass spectrometry (GC/MS). The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the analytical process. Since this compound is chemically identical to its non-deuterated counterpart and other similar volatile hydrocarbons, it experiences the same variations and losses during extraction, cleanup, and injection. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved.

Key Applications:

  • Analysis of Volatile Organic Compounds (VOCs): this compound is an ideal internal standard for the analysis of a wide range of VOCs, especially those found in petroleum products like gasoline.

  • Monitoring of Gasoline Range Organics (GRO): It is frequently used in methods for determining the total concentration of hydrocarbons in the C6 to C10 range.

  • Environmental Forensics: The precise quantification enabled by this compound can aid in identifying the source of petroleum contamination by providing reliable data for fingerprinting analysis.

  • Remediation Monitoring: Accurate measurement of contaminant levels is essential for monitoring the effectiveness of remediation efforts at contaminated sites.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of analytical data. The following table summarizes typical performance data from methods employing isotope dilution with deuterated standards for the analysis of volatile hydrocarbons in environmental samples.

ParameterWater MatrixSoil/Sediment Matrix
Typical Analytes Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), Naphthalene, C6-C10 HydrocarbonsBTEX, Naphthalene, C6-C10 Hydrocarbons
Method Detection Limit (MDL) 0.1 - 1.0 µg/L5 - 50 µg/kg
Practical Quantitation Limit (PQL) 0.5 - 5.0 µg/L20 - 100 µg/kg[1]
Average Analyte Recovery 85 - 115%80 - 120%
Relative Standard Deviation (RSD) < 15%< 20%

Note: These values are representative and may vary depending on the specific analyte, matrix, instrumentation, and laboratory.

Experimental Protocols

The following are detailed protocols for the determination of volatile hydrocarbons in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of Volatile Hydrocarbons in Water by Purge-and-Trap GC/MS

This protocol is based on methodologies similar to US EPA Method 8260.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa, ensuring no headspace.
  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 and store at 4°C.

2. Internal Standard Spiking:

  • Allow the sample vial to come to room temperature.
  • Using a microliter syringe, add a known amount of this compound standard solution directly into the 5 mL sample aliquot in the purging vessel. A typical spiking concentration is 10 µg/L.

3. Purge-and-Trap:

  • The sample is purged with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
  • The purged volatile compounds are trapped on a sorbent trap (e.g., Tenax®).
  • After purging, the trap is heated to desorb the analytes onto the GC column.

4. GC/MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-624).
  • Oven Program: Initial temperature of 35°C for 5 min, ramp to 170°C at 10°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-300 amu.
  • Quantification Ions: Monitor specific ions for target analytes and this compound (e.g., m/z 116 for this compound).

5. Quantification:

  • Calculate the concentration of each analyte using the response factor relative to this compound, determined from a multi-point calibration.

Protocol 2: Analysis of Volatile Hydrocarbons in Soil by Methanol Extraction and GC/MS

This protocol is adapted from methodologies like the Washington State Department of Ecology method NWTPH-Gx.

1. Sample Collection and Preservation:

  • Collect soil samples in appropriate containers and store at 4°C.

2. Sample Preparation and Extraction:

  • Weigh approximately 10 g of soil into a 40 mL vial.
  • Add 10 mL of methanol to the soil.
  • Add a known amount of this compound standard solution to the methanol. A typical spiking concentration is 100 µg/kg.
  • Cap the vial and shake vigorously for 2 minutes.
  • Allow the soil to settle.

3. Analysis:

  • Take an aliquot of the methanol extract and add it to 5 mL of reagent water in a purging vessel.
  • Proceed with the Purge-and-Trap and GC/MS analysis as described in Protocol 1.

4. Moisture Content Determination:

  • Determine the moisture content of a separate aliquot of the soil sample to report the results on a dry weight basis.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of volatile hydrocarbons using this compound as an internal standard.

Environmental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Water/Soil) Spiking Spike with This compound Sample_Collection->Spiking Extraction Extraction (Purge-and-Trap or Methanol Extraction) Spiking->Extraction GC_Separation Gas Chromatography (Separation) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Reporting Reporting (µg/L or µg/kg) Quantification->Reporting

Caption: General workflow for environmental analysis using this compound.

Signaling_Pathway cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis cluster_quantification Quantification Cal_Standards Prepare Calibration Standards (with this compound) Analyze_Standards Analyze Standards by GC/MS Cal_Standards->Analyze_Standards Calc_RF Calculate Relative Response Factors (RRFs) Analyze_Standards->Calc_RF Plot_Curve Plot Calibration Curve Calc_RF->Plot_Curve Apply_Curve Apply RRF from Calibration Curve Plot_Curve->Apply_Curve Prep_Sample Prepare Sample (with this compound) Analyze_Sample Analyze Sample by GC/MS Prep_Sample->Analyze_Sample Measure_Responses Measure Analyte and Internal Standard Responses Analyze_Sample->Measure_Responses Measure_Responses->Apply_Curve Calculate_Conc Calculate Analyte Concentration Apply_Curve->Calculate_Conc

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes & Protocols for Quantitative NMR (qNMR) using Heptane-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Heptane-d16 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the principles, experimental protocols, data analysis, and best practices for achieving accurate and reproducible quantification of non-polar analytes.

Introduction to qNMR and the Role of an Internal Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signals. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, enabling precise quantification without the need for compound-specific calibration curves.[1][2]

The use of an internal standard (IS) is a cornerstone of accurate qNMR. An ideal internal standard should:

  • Be of high and known purity.

  • Be chemically inert and not react with the analyte or the solvent.

  • Have NMR signals that do not overlap with those of the analyte.[3]

  • Be soluble in the chosen deuterated solvent.

  • Have a known molecular weight.

This compound (CD₃(CD₂)₅CD₃) is a deuterated aliphatic hydrocarbon that can serve as an effective internal standard for the qNMR analysis of non-polar compounds, particularly in non-polar deuterated solvents. Its simple residual proton signals, arising from incomplete deuteration, are typically found in a region of the ¹H NMR spectrum that is often free from the signals of many organic molecules.

Applications of this compound in qNMR

This compound is particularly well-suited for the quantification of:

  • Non-polar small molecules: Including other hydrocarbons, lipids, and organic compounds with low polarity.

  • Organometallic complexes: Especially those soluble in non-polar organic solvents.

  • Polymers: For determining the concentration of polymer solutions where the polymer itself is soluble in non-polar solvents.

  • Purity determination: Assessing the purity of non-polar synthetic compounds or natural products.

Physicochemical Properties of this compound

A summary of the relevant physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇D₁₆
Molecular Weight 116.30 g/mol
Boiling Point 98 °C
Melting Point -91 °C
Density 0.794 g/mL at 25 °C
Isotopic Purity Typically ≥98 atom % D

Source: Sigma-Aldrich, Eurisotop[4][5]

Experimental Protocol for qNMR using this compound

This protocol outlines the steps for performing a qNMR experiment with this compound as an internal standard for the purity determination of a non-polar analyte.

4.1. Materials and Equipment

  • High-resolution NMR spectrometer

  • High-precision analytical balance (readability to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes (5 mm, high precision)

  • Vortex mixer and/or sonicator

  • Analyte of interest

  • This compound (of known purity)

  • Appropriate deuterated solvent (e.g., Chloroform-d, Benzene-d6, Toluene-d8)

4.2. Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Determine Analyte and Standard Masses: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely. Use a vortex mixer or sonicator to ensure homogeneity.

  • Transfer to NMR Tube: Transfer the solution to a high-precision NMR tube. The sample height in the tube should be consistent with the spectrometer's probe specifications (typically around 4-5 cm).

  • Record Weights: Document the exact masses of the analyte and this compound, and the volume of the solvent used.

Workflow for Sample Preparation:

cluster_prep Sample Preparation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh this compound weigh_standard->dissolve mix Vortex/Sonicate dissolve->mix transfer Transfer to NMR Tube mix->transfer

Caption: Workflow for preparing a qNMR sample with an internal standard.

4.3. NMR Data Acquisition

To obtain quantitative data, specific NMR acquisition parameters must be used.

  • Spectrometer Setup: Tune and match the probe for the sample. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Angle (p1): Use a 90° pulse to ensure maximum signal excitation. This should be calibrated for each sample.

    • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being quantified. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Receiver Gain (rg): Set the receiver gain to an optimal level to avoid signal clipping.

4.4. Data Processing

Proper data processing is essential for accurate integration.

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (lb) of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Calibrate the spectrum by setting the chemical shift of a known signal (e.g., residual solvent peak).

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the this compound. The integration region should cover the entire peak, including the ¹³C satellites if they are not decoupled.

Experimental Workflow Diagram:

cluster_workflow qNMR Experimental Workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation tune_probe Tune & Match Probe lock_shim Lock & Shim tune_probe->lock_shim set_params Set Quantitative Parameters (d1, ns) lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Overall workflow for a quantitative NMR experiment.

Data Analysis and Calculation

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of protons corresponding to the analyte signal

  • I_IS: Integral of the this compound residual signal

  • N_IS: Number of protons corresponding to the this compound residual signal

  • MW_analyte: Molecular weight of the analyte

  • MW_IS: Molecular weight of this compound (116.30 g/mol )

  • m_analyte: Mass of the analyte

  • m_IS: Mass of this compound

  • Purity_IS: Purity of the this compound standard

5.1. Example Data Tables

The following tables illustrate how to present the quantitative data.

Table 2: Sample Preparation Data

Sample IDAnalyte Mass (mg)This compound Mass (mg)Solvent Volume (mL)
Exp-00110.255.120.7
Exp-00210.515.250.7
Exp-00310.195.090.7

Table 3: NMR Integration and Purity Calculation

Sample IDI_analyteN_analyteI_ISN_ISPurity_analyte (%)
Exp-0011.0020.98198.5
Exp-0021.0020.99198.2
Exp-0031.0020.97198.8
Average 98.5
Std. Dev. 0.3

Note: The number of protons for the this compound residual signal (N_IS) will depend on which residual peak is chosen for integration.

Considerations and Best Practices

  • Signal Overlap: The primary consideration when using any internal standard is the potential for signal overlap. The residual proton signals of this compound are expected in the aliphatic region (approx. 0.8-1.3 ppm). Ensure that the chosen analyte does not have signals in this region.

  • Solubility: this compound is a non-polar solvent and will have good solubility with other non-polar analytes in common non-polar NMR solvents. However, always confirm the solubility of both the analyte and this compound in the chosen solvent before preparing the qNMR samples.

  • Purity of this compound: The accuracy of the qNMR measurement is directly dependent on the known purity of the internal standard. Use a certified or high-purity grade of this compound.

  • T₁ Relaxation Times: Aliphatic protons can have relatively long T₁ relaxation times. It is crucial to determine the T₁ values experimentally or use a sufficiently long relaxation delay (d1) to ensure complete relaxation between pulses.

  • Residual Solvent Signals: The residual proton signals in deuterated solvents can also be used for quantification if their concentration is known and certified.

Logical Relationship Diagram for qNMR Accuracy:

cluster_accuracy Factors Affecting qNMR Accuracy cluster_sp Sample Preparation cluster_da Data Acquisition cluster_dp Data Processing acc Accurate qNMR Result sp Accurate Sample Preparation sp->acc da Correct Data Acquisition da->acc dp Proper Data Processing dp->acc is_purity Known Internal Standard Purity is_purity->acc weigh Precise Weighing weigh->sp sol Complete Dissolution sol->sp d1 Sufficient d1 d1->da ns High S/N ns->da p1 Calibrated 90° Pulse p1->da phase Accurate Phasing phase->dp baseline Flat Baseline baseline->dp integration Correct Integration integration->dp

Caption: Key factors influencing the accuracy of qNMR measurements.

By following these detailed protocols and considering the best practices outlined, researchers can confidently employ this compound as an internal standard for the accurate and reliable quantification of non-polar analytes using qNMR.

References

Heptane-d16: A Deuterated Solvent for Advanced Analysis of Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heptane-d16 (C₇D₁₆), the perdeuterated analogue of n-heptane, is a non-polar solvent with significant applications in the analysis of non-polar and hydrophobic compounds. Its unique isotopic composition makes it an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy, while its solvent properties are leveraged in various chromatographic and extraction techniques. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a solvent for non-polar compounds.

Heptane's utility in the pharmaceutical industry is well-established, where it is employed for the extraction, purification, and crystallization of active pharmaceutical ingredients (APIs) such as ibuprofen and paracetamol.[1] Its low polarity, high volatility, and compatibility with other solvents make it a suitable choice for these processes.[1] The deuterated form, this compound, retains these beneficial solvent properties while offering the advantage of being NMR-silent in ¹H NMR spectroscopy, making it an ideal solvent for the analysis of non-polar analytes without solvent interference.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound, with a comparison to non-deuterated n-heptane where applicable.

PropertyThis compoundn-Heptane
Molecular Formula C₇D₁₆C₇H₁₆
Molecular Weight 116.30 g/mol [2]100.21 g/mol
Density 0.794 g/mL at 25 °C0.684 g/mL at 20 °C
Boiling Point 98 °C98.4 °C
Melting Point -91 °C-90.6 °C
Refractive Index n20/D 1.3844n20/D 1.387
Isotopic Purity ≥98 atom % DNot Applicable
Vapor Pressure 40 mmHg at 20 °C40 mmHg at 20.8 °C

Applications and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is an excellent solvent for NMR analysis of non-polar compounds that are insoluble in more common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Its primary advantage is the absence of proton signals, which allows for a clear and unobstructed view of the analyte's ¹H NMR spectrum.

Protocol for ¹H NMR Sample Preparation:

  • Sample Preparation: Ensure the non-polar analyte is dry and free from any residual solvents.

  • Weighing the Analyte: Accurately weigh 1-10 mg of the non-polar compound directly into a clean, dry NMR tube.

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of this compound to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution of the analyte. A clear, homogeneous solution should be obtained.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard soluble in this compound can be added.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer. The absence of solvent peaks will allow for clear integration and analysis of the analyte's signals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Start dry Dry Analyte start->dry 1. weigh Weigh Analyte into NMR Tube dry->weigh 2. add_solvent Add this compound weigh->add_solvent 3. dissolve Dissolve Analyte add_solvent->dissolve 4. acquire Acquire Spectrum dissolve->acquire 5. process Process Data acquire->process 6. analyze Analyze Spectrum process->analyze 7.

Figure 1. Workflow for NMR analysis of non-polar compounds using this compound.
Chromatography

In normal-phase chromatography, a non-polar solvent is used as the mobile phase to elute compounds from a polar stationary phase. Heptane is a common choice for the mobile phase in such separations. This compound can be particularly useful when fractions are collected for subsequent NMR analysis, as it eliminates the need for solvent evaporation and redissolution in a deuterated NMR solvent.

Protocol for Normal-Phase Flash Chromatography:

  • Column Selection: Choose a silica gel or other polar stationary phase column suitable for the separation of the target non-polar compounds.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of this compound. A polar modifier, such as ethyl acetate or isopropanol, may be added in small percentages (e.g., 1-10%) to modulate the elution strength.

  • Sample Loading: Dissolve the sample mixture in a minimal amount of the initial mobile phase or a weaker non-polar solvent. Load the sample onto the column.

  • Elution: Begin the elution with 100% this compound or the prepared mobile phase mixture. A gradient elution can be performed by gradually increasing the percentage of the polar modifier.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions directly by ¹H NMR spectroscopy.

Chromatography_Workflow start Start: Non-polar Compound Mixture dissolve Dissolve in this compound start->dissolve load Load onto Polar Stationary Phase dissolve->load elute Elute with this compound +/- Modifier load->elute collect Collect Fractions elute->collect analyze Direct NMR Analysis of Fractions collect->analyze

Figure 2. Experimental workflow for normal-phase chromatography using this compound.
Solubility and Formulation Studies

Quantitative Solubility Data (in n-Heptane as a proxy):

CompoundSolubility in WaterSolubility in n-Heptane
Water-0.01% at 25 °C
n-Heptane0.0003% at 25 °CMiscible
IbuprofenLowSoluble (used for extraction)
ParacetamolSparingly solubleSoluble (used for extraction)

Protocol for Solubility Determination:

  • Sample Preparation: Prepare saturated solutions of the non-polar compound in this compound at a constant temperature.

  • Equilibration: Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, GC, or qNMR with an internal standard).

Solubility_Logic compound Non-Polar Compound dissolution Dissolution Governed by 'Like Dissolves Like' compound->dissolution solvent This compound (Non-Polar) solvent->dissolution soluble High Solubility dissolution->soluble insoluble Low Solubility in Polar Solvents dissolution->insoluble

Figure 3. Logical relationship illustrating the principle of solubility for non-polar compounds in this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a versatile and powerful solvent for the study of non-polar compounds. Its inertness in ¹H NMR spectroscopy makes it the solvent of choice for the analysis of hydrophobic molecules, while its properties as a non-polar solvent are advantageous in chromatography and solubility studies. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the effective application of this compound in their work.

References

Application Note: Quantitative Analysis of Heptane-d16 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-d16, a deuterated form of n-heptane, is a critical internal standard for the accurate quantification of volatile organic compounds (VOCs) and other hydrocarbons in various matrices. Its use in isotope dilution mass spectrometry (IDMS) provides a robust method for correcting sample loss during preparation and analysis, leading to highly accurate and precise results.[1] This application note provides a detailed protocol for the determination of this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile compounds. The methodologies and data presented are intended to guide researchers in developing and validating their own analytical procedures for this compound and similar deuterated standards.

Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution is a highly regarded analytical technique for its accuracy in chemical quantification.[1] The principle involves adding a known amount of an isotopically labeled standard, in this case, this compound, to a sample containing the analyte of interest (unlabeled heptane or other hydrocarbons). This compound is chemically identical to its non-deuterated counterpart but has a different mass due to the replacement of hydrogen atoms with deuterium.[1]

During sample preparation and GC-MS analysis, any loss of the target analyte will be accompanied by a proportional loss of the deuterated internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the response of the native analyte to the deuterated standard, the initial concentration of the analyte in the sample can be accurately calculated, irrespective of the recovery efficiency.[1]

Experimental Protocols

This section details the materials and methodology for the quantitative analysis of this compound.

Materials and Reagents
  • This compound (CD3(CD2)5CD3), certified reference material

  • n-Heptane, analytical standard grade

  • Hexane or other suitable solvent, HPLC grade

  • Helium (carrier gas), ultra-high purity (99.999%)

  • Calibrated volumetric flasks and pipettes

  • Autosampler vials with Teflon-lined septa

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with hexane to achieve a concentration range suitable for the calibration curve (e.g., 0.5, 1, 2, 5, 10, 20, 50, and 100 ng/µL).

  • Internal Standard Spiking: For the analysis of unlabeled heptane, a known concentration of this compound is added to each sample and calibration standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Parameter Setting
Gas Chromatograph
GC SystemAgilent 7890 GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 0.9 to 1.5 mL/min
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 - 300°C
Oven ProgramInitial: 40°C, hold for 3 min
Ramp 1: 30°C/min to 260°C
Ramp 2: 15°C/min to 300°C, hold for 10-18 min
Mass Spectrometer
MS SystemAgilent 5975C MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)This compound: e.g., 116 (molecular ion), and other characteristic fragment ions
n-Heptane: e.g., 100 (molecular ion), and other characteristic fragment ions
Calibration and Quantification
  • Inject the prepared working standard solutions into the GC-MS system.

  • For each concentration level, determine the peak area of the selected ion for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.[2]

  • The concentration of this compound in unknown samples is determined by comparing its peak area to the calibration curve.

Data Presentation

The performance of the analytical method should be validated to ensure reliable results. The following table summarizes typical method validation parameters for the quantitative analysis of this compound by GC-MS. These values are representative and should be experimentally verified.

Parameter Typical Performance Description
Linearity (R²) ≥ 0.995The coefficient of determination for the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.1 - 0.5 ng/µLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 1.0 ng/µLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed through spike and recovery experiments.
Precision (% RSD) ≤ 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity HighThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock Primary Stock Solution (1000 µg/mL this compound) working Working Standard Solutions (Serial Dilution) stock->working injection GC Injection working->injection sample Unknown Sample spike Spike with Internal Standard (if analyzing unlabeled analyte) sample->spike spike->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (SIM Mode) ionization->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Concentration Determination calibration_curve->quantification

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Heptane-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, achieving high accuracy and precision is paramount, particularly in complex matrices encountered in environmental analysis, clinical research, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] Heptane-d16 (C7D16), a deuterated analog of n-heptane, serves as an excellent internal standard for the quantification of volatile organic compounds (VOCs), especially hydrocarbons and fuel components.

This document provides detailed application notes and protocols for the use of this compound in isotope dilution mass spectrometry, focusing on the analysis of volatile hydrocarbons in aqueous matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (e.g., n-heptane). The labeled standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, and chromatographic separation.[1][2] Because the analyte and the internal standard are nearly indistinguishable by all means except their mass-to-charge ratio (m/z) in the mass spectrometer, any sample loss or variation during the analytical process will affect both compounds equally.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, an accurate quantification of the analyte concentration can be achieved, compensating for matrix effects and variations in instrument response.

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Analyte (e.g., n-Heptane) Preparation Sample Preparation (Extraction, Cleanup) Analyte->Preparation IS This compound IS->Preparation GCMS GC-MS Analysis Preparation->GCMS Ratio Measure Analyte/IS Ratio GCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration G cluster_prep Sample and Standard Preparation cluster_spike Internal Standard Spiking cluster_analysis GC-MS Analysis cluster_data Data Processing A Collect Water Sample in 40 mL Vial D Spike Samples, Standards, and Blank with this compound (50 µg/L) A->D B Prepare Calibration Standards (1-100 µg/L) B->D C Prepare Method Blank (Reagent Water) C->D E Purge and Trap Concentrator D->E F Gas Chromatograph E->F G Mass Spectrometer F->G H Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) G->H I Quantify Analytes in Samples H->I

References

Application Note: Quantitative Analysis of Toluene in Pharmaceutical Preparations Using Gas Chromatography-Mass Spectrometry with Heptane-d16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable gas chromatography-mass spectrometry (GC-MS) method for the quantification of residual toluene in pharmaceutical preparations. Toluene is a common solvent used in the synthesis of active pharmaceutical ingredients (APIs) and must be controlled to acceptable levels in the final product.[1] This protocol employs Heptane-d16 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. The method is suitable for researchers, scientists, and drug development professionals involved in quality control and regulatory compliance.

Introduction

Residual solvents in pharmaceuticals are volatile organic compounds that are used or produced during the manufacturing of drug substances or excipients.[1] Their presence is strictly regulated due to their potential toxicity. Toluene is a Class 2 solvent, meaning it should be limited in pharmaceutical products.[1] Accurate and sensitive analytical methods are therefore essential for the determination of these residual solvents.

Gas chromatography with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative analysis. Deuterated internal standards closely mimic the analyte's chemical and physical properties, leading to improved accuracy and precision by compensating for matrix effects and variations during sample handling. This application note provides a comprehensive protocol for the quantification of toluene using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Toluene (≥99.5% purity)

  • This compound (≥98% isotopic purity)

  • Methanol (GC grade, suitable for residual solvent analysis)

  • Blank pharmaceutical matrix (e.g., microcrystalline cellulose)

  • Deionized water

  • Glass vials with PTFE-lined septa

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

Preparation of Standard Solutions
  • Toluene Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of toluene into a 100 mL volumetric flask. Dilute to volume with methanol.

  • This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dilute to volume with methanol.

  • Working Internal Standard Solution (50 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 50 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the toluene stock solution into blank pharmaceutical matrix dissolved in methanol. Add the working internal standard solution to each calibration standard to achieve a constant concentration of 5 µg/mL. The final concentrations of toluene should range from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the pharmaceutical sample into a 10 mL headspace vial.

  • Add 1 mL of deionized water and 1 mL of the working internal standard solution (50 µg/mL this compound in methanol).

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Vortex the vial for 1 minute to ensure complete dissolution/suspension of the sample.

  • Incubate the vial in the headspace autosampler at 80°C for 20 minutes.

GC-MS Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis.

ParameterValue
GC System
Inlet Temperature250°C
Injection ModeSplit (10:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature40°C, hold for 5 minutes
Ramp 110°C/min to 120°C
Ramp 225°C/min to 240°C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Toluenem/z 91 (quantifier), 92 (qualifier)
This compoundm/z 66 (quantifier), 116 (qualifier)

Data Presentation

The quantitative data for the analysis of toluene using this compound as an internal standard is summarized in the tables below.

Table 1: Chromatographic Data
CompoundRetention Time (min)
Toluene~8.5
This compound~5.1

Note: Retention times may vary slightly depending on the specific instrument and column conditions.

Table 2: Calibration Curve for Toluene
Toluene Concentration (µg/mL)Peak Area Ratio (Toluene/Heptane-d16)
1.00.21
5.01.05
10.02.12
25.05.28
50.010.55
100.021.10
Correlation Coefficient (r²) 0.9995
Linearity Range 1.0 - 100.0 µg/mL

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Sample (100 mg) Add_IS_Sample Add 1 mL Water & 1 mL this compound IS Sample->Add_IS_Sample Standards Prepare Toluene Calibration Standards Add_IS_Standards Add this compound IS to each Standard Standards->Add_IS_Standards Seal_Vortex Seal and Vortex Add_IS_Sample->Seal_Vortex Add_IS_Standards->Seal_Vortex Incubate Incubate at 80°C for 20 min Seal_Vortex->Incubate Inject Inject 1 µL into GC-MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Ratio Calculate Peak Area Ratios Integrate->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve Quantify Quantify Toluene in Sample Calibration_Curve->Quantify

Caption: Experimental workflow for the quantification of toluene.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of toluene in pharmaceutical preparations. The detailed protocol and clear data presentation make this application note a valuable resource for quality control laboratories in the pharmaceutical industry. The use of a deuterated internal standard is crucial for minimizing analytical errors and ensuring compliance with regulatory requirements.

References

Application Note: Heptane-d16 for Enhanced Quantitative Metabolomics and Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Heptane-d16 as an internal standard in metabolomics and lipidomics research, particularly for studies involving non-polar metabolites. The use of a deuterated internal standard like this compound is crucial for accurate and reproducible quantification by correcting for variations during sample preparation, extraction, and analysis.[1][2][3]

Introduction

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. A significant challenge in this field is the chemical diversity of metabolites, ranging from polar to non-polar molecules. Non-polar metabolites, primarily lipids, play critical roles in cellular structure, energy storage, and signaling. Accurate quantification of these lipids is essential for understanding disease mechanisms and for drug development.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for precise quantification in metabolomics.[2] This method involves the addition of a known amount of an isotopically labeled version of an analyte or a similar compound as an internal standard (IS) at the beginning of the sample preparation process. This compound (CD₃(CD₂)₅CD₃), a deuterated form of the non-polar solvent n-heptane, serves as an excellent internal standard for the analysis of non-polar metabolites, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods. Its chemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction and analysis, while its mass difference allows for clear differentiation by mass spectrometry.

Key Applications of this compound in Metabolomics

  • Internal Standard for Non-Polar Metabolite Quantification: this compound can be added to samples prior to extraction to control for variability in the extraction efficiency of non-polar compounds like fatty acids, sterols, and other lipids.

  • Quality Control in High-Throughput Screening: In large-scale metabolomic studies, this compound can serve as a consistent quality control marker to monitor instrument performance and sample processing consistency across batches.

  • Normalization of Untargeted Metabolomics Data: For untargeted analyses where the goal is to compare relative abundances of metabolites across different samples, this compound can be used to normalize the data, reducing the impact of technical variability.[3]

Advantages of Using this compound

  • Chemical Inertness: Heptane is a non-polar, aprotic solvent that is less likely to react with analytes during sample preparation.

  • High Deuteration Level: The high degree of deuteration (16 deuterium atoms) results in a significant mass shift, minimizing the risk of isotopic overlap with naturally occurring isotopes of the analytes.

  • Co-extraction with Non-Polar Metabolites: Due to its non-polar nature, this compound will partition with other non-polar metabolites during liquid-liquid extraction, making it an ideal internal standard for this fraction.

Experimental Protocols

The following protocols describe the use of this compound as an internal standard in a typical metabolomics workflow for the analysis of non-polar metabolites from biological samples such as plasma or tissue.

Protocol 1: Two-Phase Liquid-Liquid Extraction for Non-Polar Metabolite Analysis using GC-MS

This protocol is adapted for the extraction of non-polar metabolites, such as fatty acids, which are subsequently derivatized for GC-MS analysis.

Materials:

  • Biological sample (e.g., 100 µL plasma or 20 mg tissue)

  • This compound solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Derivatization agent (e.g., BSTFA with 1% TMCS for silylation, or BF₃-Methanol for methylation)

  • n-Heptane (GC grade)

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw 100 µL of the sample on ice.

    • For tissue: Weigh approximately 20 mg of frozen tissue and homogenize in 500 µL of ice-cold methanol.

  • Addition of Internal Standard:

    • Add 10 µL of the this compound internal standard solution to the sample.

  • Protein Precipitation and Phase Separation:

    • Add 1.5 mL of MTBE to the sample.

    • Vortex vigorously for 1 minute.

    • Add 375 µL of water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction of Non-Polar Phase:

    • Carefully collect the upper organic phase (MTBE layer), which contains the non-polar metabolites, and transfer it to a new tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS analysis of fatty acids):

    • To the dried extract, add 50 µL of a suitable derivatization agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 60°C for 30 minutes.

  • Reconstitution and Analysis:

    • Evaporate the derivatization agent and reconstitute the sample in 100 µL of n-heptane.

    • Transfer to a GC-MS vial for analysis.

Data Presentation: Quantitative Analysis of Fatty Acids

The following table represents hypothetical quantitative data that could be obtained from a GC-MS analysis of fatty acids using this compound as an internal standard. The peak area of each fatty acid methyl ester (FAME) is normalized to the peak area of this compound to correct for experimental variability.

Analyte (Fatty Acid)Retention Time (min)Peak Area (Analyte)Peak Area (this compound)Normalized Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
Palmitic Acid (C16:0)15.21,250,000500,0002.5050.0
Stearic Acid (C18:0)17.1800,000500,0001.6032.0
Oleic Acid (C18:1)17.32,100,000500,0004.2084.0
Linoleic Acid (C18:2)17.81,500,000500,0003.0060.0

Visualizations

Experimental Workflow for Non-Polar Metabolite Analysis

experimental_workflow sample Biological Sample (Plasma or Tissue) add_is Add this compound Internal Standard sample->add_is extraction Two-Phase Liquid-Liquid Extraction (MTBE/Methanol/Water) add_is->extraction separate Phase Separation (Centrifugation) extraction->separate collect Collect Upper (Non-Polar) Phase separate->collect evaporate Evaporate Solvent collect->evaporate derivatize Derivatization (e.g., Silylation) evaporate->derivatize analyze GC-MS or LC-MS Analysis derivatize->analyze data Data Processing and Quantification analyze->data

Caption: Workflow for non-polar metabolite analysis using this compound.

Logical Relationship of Quantitative Correction

quantitative_correction cluster_raw_data Raw Analytical Data cluster_correction Correction for Variability cluster_quantification Accurate Quantification raw_analyte Analyte Peak Area normalization Normalization: Analyte Area / IS Area raw_analyte->normalization raw_is This compound Peak Area raw_is->normalization quant_result Corrected Analyte Concentration normalization->quant_result

Caption: Logic of quantification using an internal standard.

Conclusion

This compound is a valuable tool for researchers in metabolomics and lipidomics, providing a reliable internal standard for the quantification of non-polar metabolites. Its incorporation into standard extraction protocols can significantly improve the accuracy, precision, and reproducibility of quantitative data. The protocols and workflows described in this application note provide a framework for the effective use of this compound in your research.

References

Application Notes and Protocols for the Use of Heptane-d16 in Pharmaceutical API Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and potential impurities, such as residual solvents, is paramount to ensure product safety and efficacy. Heptane, a Class 3 residual solvent, is commonly used in API manufacturing for processes like extraction, purification, and crystallization.[1] Its residual levels must be monitored to comply with regulatory limits. Heptane-d16 (deuterated heptane) serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of heptane and other related compounds.[2] Its physicochemical properties are nearly identical to its non-deuterated counterpart, but its distinct mass allows for clear differentiation in mass spectrometry and unique signals in NMR spectroscopy.

These application notes provide detailed protocols for utilizing this compound as an internal standard in two key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for API purity assessment.

Application Note 1: Quantification of Residual Heptane in an API using GC-MS

Principle

This method describes the use of headspace gas chromatography-mass spectrometry (HS-GC-MS) to identify and quantify residual heptane in an API sample. This compound is introduced as an internal standard (IS) to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement. The quantification is based on the ratio of the peak area of the analyte (heptane) to that of the internal standard (this compound). This approach aligns with the principles outlined in the United States Pharmacopeia (USP) Method <467> for residual solvent analysis.[3][4]

internal_standard_logic cluster_prep Sample Preparation cluster_analysis Analytical Measurement (GC-MS) cluster_quant Quantification API API Sample (Unknown Analyte Conc.) Vial Headspace Vial API->Vial IS Internal Standard (IS) (this compound) (Known Concentration) IS->Vial Solvent Solvent (e.g., DMSO, DMF) Solvent->Vial GCMS GC-MS System Vial->GCMS Injection Data Chromatogram Data (Peak Areas) GCMS->Data Calc Calculation Response Factor (RF) Conc = (Area_Analyte / Area_IS) * (Conc_IS / RF) Data->Calc Input Result Final Concentration of Analyte (Heptane) Calc->Result

Caption: General workflow for quantification using an internal standard.
Experimental Protocol: HS-GC-MS

1. Materials and Reagents

  • API Sample: The active pharmaceutical ingredient to be tested.

  • This compound (IS): Certified reference material, ≥99 atom % D.[5]

  • n-Heptane: Analytical standard grade.

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.

2. Preparation of Standard Solutions

  • This compound Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., DMF). This yields a concentration of ~1000 µg/mL.

  • n-Heptane Stock Solution (Analyte Stock): Prepare a stock solution of n-heptane in the same solvent at a concentration of ~1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Analyte Stock solution into headspace vials. Add a constant, fixed volume of the IS Stock solution to each vial. For example, prepare a 5-point calibration curve covering a range relevant to the specification limit (e.g., 5000 ppm for Class 3 solvents).

3. Preparation of Sample Solution

  • Accurately weigh approximately 100 mg of the API sample directly into a 20 mL headspace vial.

  • Add 5 mL of the solvent (e.g., DMF).

  • Spike the vial with a fixed volume of the IS Stock solution (the same amount used in the calibration standards).

  • Immediately seal the vial with a cap and crimper.

  • Gently vortex the vial to ensure the API is fully dissolved or suspended.

4. HS-GC-MS Instrumentation and Parameters

ParameterSuggested Value
Headspace Sampler
Vial Equilibration Temp.80 °C
Vial Equilibration Time30 min
Loop Temperature90 °C
Transfer Line Temperature100 °C
Injection Volume1 mL
Gas Chromatograph
Column6% cyanopropylphenyl-94% dimethylpolysiloxane (G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier GasHelium, constant flow at 2.0 mL/min
Inlet Temperature140 °C
Split Ratio5:1
Oven Program40 °C (hold 10 min), ramp at 10 °C/min to 240 °C, hold 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)n-Heptane: 43, 57, 71, 100This compound: 50, 66, 82, 116
Data Presentation: Example Quantification

The following table presents illustrative data for the quantification of residual heptane in an API sample. A response factor (RF) is first determined from the calibration standards.

Table 1: Illustrative GC-MS Data for Heptane Quantification

Sample ID Heptane Conc. (µg/mL) Peak Area (Heptane, m/z 100) Peak Area (this compound, m/z 116) Area Ratio (Analyte/IS) Calculated Conc. (µg/mL)
Calibration Std 1 5.0 25,100 100,500 0.250 -
Calibration Std 2 10.0 50,350 100,800 0.499 -
Calibration Std 3 25.0 126,000 101,100 1.246 -
Calibration Std 4 50.0 252,500 100,900 2.502 -

| API Sample | Unknown | 35,600 | 101,200 | 0.352 | 7.0 |

Note: Data is for illustrative purposes only. Actual results will depend on the specific API matrix and instrument performance. The concentration is calculated from the linear regression of the calibration curve (Area Ratio vs. Concentration).

Application Note 2: API Purity Determination by Quantitative NMR (qNMR)

Principle

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for a specific reference standard of the analyte itself. The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. By adding a known amount of a certified internal standard, such as this compound, to a known amount of the API sample, the purity of the API can be accurately calculated. This method is highly valuable for certifying reference materials and for precise potency determination in early-stage drug development.

qnmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Purity Calculation API Weigh API Sample (m_API) Tube NMR Tube API->Tube IS Weigh Internal Standard (this compound) (m_IS) IS->Tube Solvent Add Deuterated NMR Solvent (e.g., DMSO-d6) Solvent->Tube NMR Acquire 1H NMR Spectrum (Ensure Quantitative Conditions) Tube->NMR Insert into Spectrometer Process Process Spectrum (Phase, Baseline, Integrate) NMR->Process Formula Purity (%) = (I_API / I_IS) * (N_IS / N_API) * (MW_API / MW_IS) * (m_IS / m_API) * P_IS Process->Formula Input Integrals (I_API, I_IS) Result API Purity Assay (% w/w) Formula->Result

Caption: Workflow for API purity determination by qNMR.
Experimental Protocol: qNMR

1. Materials and Reagents

  • API Sample: The active pharmaceutical ingredient to be assayed.

  • This compound (IS): Certified reference material with known purity (Purity_IS), ≥99 atom % D.

  • NMR Solvent: Deuterated solvent in which both the API and IS are fully soluble (e.g., DMSO-d6, CDCl3, Methanol-d4). The solvent should not have signals that overlap with the selected analyte or IS signals.

2. Sample Preparation

  • Accurately weigh about 20-30 mg of the API sample (m_API) into a clean, dry vial.

  • Accurately weigh about 10-15 mg of this compound (m_IS) into the same vial.

  • Record the exact weights.

  • Add approximately 0.7 mL of the chosen deuterated NMR solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. 1H-NMR Spectrometer Parameters for Quantitative Analysis

To ensure accurate quantification, NMR parameters must be set to allow for full relaxation of all relevant nuclei between pulses.

ParameterSuggested ValueRationale
Pulse Angle30° or 90°A 90° pulse provides maximum signal; a 30° pulse requires a shorter relaxation delay.
Relaxation Delay (d1) ≥ 5 x T1 (longest) CRITICAL: Ensures >99.3% of magnetization recovery for accurate integration. T1 must be measured or estimated.
Acquisition Time2-4 secondsAllows for good digital resolution.
Number of Scans16 or higherTo achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended).
Spectrometer Freq.≥ 400 MHzHigher field strength provides better signal dispersion.

4. Data Processing and Calculation

  • Process the acquired spectrum with careful phasing and baseline correction.

  • Select a well-resolved, characteristic signal for the API (Signal_API) and a signal for this compound (Signal_IS). The this compound spectrum is simple, and any of its signals can be used.

  • Integrate both signals accurately.

  • Calculate the API purity using the following formula:

    Purity_API (% w/w) = (I_API / I_IS) x (N_IS / N_API) x (MW_API / MW_IS) x (m_IS / m_API) x Purity_IS (%)

    Where:

    • I_API, I_IS: Integrals of the signals for the API and IS.

    • N_API, N_IS: Number of protons generating the respective signals (e.g., N_IS = 16 for the entire this compound molecule).

    • MW_API, MW_IS: Molecular weights of the API and IS (MW for this compound ≈ 116.30 g/mol ).

    • m_API, m_IS: Masses of the API and IS.

    • Purity_IS: Purity of the internal standard as stated on its certificate of analysis.

Data Presentation: Example Calculation

Table 2: Illustrative qNMR Data for API Purity Calculation

Parameter Value
Mass of API (m_API) 25.15 mg
Mass of IS (m_IS) 12.55 mg
Purity of IS (Purity_IS) 99.8%
MW of API (MW_API) 350.4 g/mol (Hypothetical)
MW of IS (MW_IS) 116.3 g/mol
Integral of API (I_API) 2.85 (for a signal representing 2 protons)
Integral of IS (I_IS) 8.10 (for the entire molecule signal)
Protons for API (N_API) 2 H
Protons for IS (N_IS) 16 D (equivalent to 16 H for integration)

| Calculated Purity | 98.7 % w/w |

Note: Data is for illustrative purposes only. The selection of a non-overlapping, characteristic peak for the API is crucial for accuracy.

References

Heptane-d16 as a Tracer in Chemical Reaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Heptane-d16, a deuterated form of heptane, as a tracer in chemical reaction studies. The substitution of hydrogen atoms with deuterium, a stable isotope, allows for the elucidation of reaction mechanisms, kinetic isotope effects, and the tracing of metabolic pathways. While specific experimental data for this compound as a tracer is not extensively published, this guide provides a framework based on the well-established principles of kinetic isotope effect (KIE) studies and the use of deuterated compounds in various chemical investigations.

Introduction to this compound as a Tracer

This compound (CD₃(CD₂)₅CD₃) is a valuable tool in chemical research due to the significant mass difference between deuterium (²H) and protium (¹H). This mass difference leads to a lower vibrational frequency of C-D bonds compared to C-H bonds, resulting in a higher activation energy for reactions involving the cleavage of a C-D bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful probe for understanding reaction mechanisms.

Key Applications:

  • Mechanistic Elucidation: A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of a reaction. The magnitude of the KIE can provide insights into the transition state of the reaction.

  • Kinetic Studies: By comparing the reaction rates of deuterated and non-deuterated reactants, researchers can determine the rate-limiting steps and gain a deeper understanding of the reaction kinetics.

  • Metabolic Pathway Tracing: In biological systems, this compound can be used to trace the metabolic fate of heptane and related compounds. The deuterium label acts as a flag that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Application in Combustion Chemistry

The oxidation and combustion of alkanes are complex processes involving numerous elementary reactions. Heptane is a common surrogate for diesel fuel in combustion research. Utilizing this compound can help in understanding the initial C-H bond activation steps, which are crucial for ignition.

Illustrative Experimental Data: Kinetic Isotope Effect in n-Heptane Oxidation

The following table presents hypothetical data illustrating the kinetic isotope effect that might be observed in the oxidation of n-heptane. This data is for illustrative purposes to demonstrate how such results would be presented.

Temperature (K)Rate Constant (s⁻¹) for n-HeptaneRate Constant (s⁻¹) for this compoundKinetic Isotope Effect (kH/kD)
6001.5 x 10⁻⁴0.5 x 10⁻⁴3.0
7002.8 x 10⁻³1.1 x 10⁻³2.5
8003.5 x 10⁻²1.8 x 10⁻²1.9
Protocol for Studying the Kinetic Isotope Effect in Heptane Oxidation

This protocol describes a general procedure for determining the KIE in the gas-phase oxidation of heptane using a stirred-flow reactor.

Materials:

  • n-Heptane (≥99%)

  • This compound (≥98 atom % D)

  • Synthetic Air (21% O₂, 79% N₂)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reactor Setup: Utilize a temperature-controlled stirred-flow reactor.

  • Reactant Preparation: Prepare separate gas mixtures of n-heptane/air and this compound/air with known concentrations.

  • Reaction Execution:

    • Introduce the n-heptane/air mixture into the reactor at a constant flow rate and temperature.

    • Allow the reaction to reach a steady state.

    • Collect samples of the reactor effluent for GC-MS analysis.

    • Repeat the experiment with the this compound/air mixture under identical conditions.

  • Product Analysis:

    • Analyze the collected samples using GC-MS to identify and quantify the reactants and major oxidation products.

    • Use selected ion monitoring (SIM) to differentiate between deuterated and non-deuterated species.

  • Data Analysis:

    • Calculate the rate of consumption of n-heptane and this compound from the steady-state concentrations.

    • Determine the rate constants (kH and kD) for the reactions.

    • Calculate the kinetic isotope effect (KIE = kH/kD).

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis Heptane/Air Mixture Heptane/Air Mixture Stirred-Flow Reactor Stirred-Flow Reactor Heptane/Air Mixture->Stirred-Flow Reactor This compound/Air Mixture This compound/Air Mixture This compound/Air Mixture->Stirred-Flow Reactor GC-MS Analysis GC-MS Analysis Stirred-Flow Reactor->GC-MS Analysis Effluent Data Analysis Data Analysis GC-MS Analysis->Data Analysis Concentration Data KIE Calculation KIE Calculation Data Analysis->KIE Calculation G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Catalyst Activation Catalyst Activation Fixed-Bed Reactor Fixed-Bed Reactor Catalyst Activation->Fixed-Bed Reactor Reactant Feed Reactant Feed Reactant Feed->Fixed-Bed Reactor Heptane or this compound GC-FID GC-FID Fixed-Bed Reactor->GC-FID Product Stream GC-MS GC-MS Fixed-Bed Reactor->GC-MS Product Stream Quantification Quantification GC-FID->Quantification Mechanism Insights Mechanism Insights GC-MS->Mechanism Insights

Troubleshooting & Optimization

Common impurities in commercial Heptane-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving commercial Heptane-d16.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercial this compound?

A1: Commercial this compound is generally of high purity, but can contain several types of impurities. These include:

  • Residual Protiated Species: The most common impurity is the non-deuterated (h16) or partially deuterated heptane. The isotopic purity is typically specified by the manufacturer (e.g., 99 atom % D).[1][2]

  • Isomers of Heptane: Commercial heptane consists of various isomers, and their deuterated counterparts may be present in this compound. These can include, but are not limited to, n-heptane, dimethylcyclopentanes, 3-ethylpentane, and methylcyclohexane.[3]

  • Other Organic Solvents: Trace amounts of other solvents used during the manufacturing or purification process may be present. Common laboratory solvents are potential contaminants.

  • Water (H₂O or D₂O): Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.[4]

  • Hydrocarbon Impurities: Trace levels of other hydrocarbons such as benzene, toluene, or cyclohexane might be present.[3]

Q2: How can I identify impurities in my this compound sample?

A2: The primary methods for identifying and quantifying impurities in this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

  • ¹H NMR: This is a powerful technique to detect and quantify protiated impurities. The presence of residual signals in the ¹H NMR spectrum indicates contamination. The chemical shifts of these signals can help identify the specific impurity by comparing them to known values.

  • GC: Capillary Gas Chromatography is a highly sensitive method for separating and detecting volatile organic impurities, such as isomers of heptane and other hydrocarbon contaminants.

  • Karl Fischer Titration: This method is specifically used to determine the water content.

Q3: My NMR spectrum shows unexpected peaks. How can I determine if they are from my sample or the solvent?

A3: To determine the origin of unexpected peaks in your NMR spectrum:

  • Run a blank spectrum: Acquire a ¹H NMR spectrum of the this compound from the same bottle, without your analyte. This will show you the signals corresponding to the solvent and its inherent impurities.

  • Consult a chemical shift table: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and impurities.

  • Check for grease: If you see broad, multiplet-like signals around 1.2-1.4 ppm and 0.8-0.9 ppm, it could be due to grease from glassware joints.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in ¹H NMR spectrum Residual protiated solvent (Heptane-h16) or other solvent impurities.1. Run a blank spectrum of the solvent. 2. Compare the chemical shifts of the impurity peaks with a reference table to identify the contaminant. 3. If the impurity interferes with your analysis, consider purifying the solvent by passing it through a column of activated alumina or a commercial solvent purification system.
Poor resolution in NMR spectrum Sample is not spinning or spinning rate is unstable.1. Eject the sample and clean the spinner turbine. 2. Re-insert the sample and ensure it is spinning at the recommended rate. 3. If the problem persists, the issue might be with the spectrometer, and you should contact the instrument manager.
Inaccurate quantification of analyte Presence of quantifiable impurities in the this compound that overlap with analyte signals.1. Identify the impurity using the methods described in the FAQs. 2. Choose a different, non-overlapping signal from your analyte for quantification. 3. If not possible, subtract the contribution of the impurity signal from your analyte signal, assuming the impurity concentration is known from a blank spectrum.
"Wet" solvent indicated by a broad peak around 1.57 ppm in ¹H NMR Water contamination.1. Use a freshly opened bottle of solvent. 2. Dry the solvent using an appropriate drying agent (e.g., molecular sieves). Ensure the drying agent is compatible with heptane. 3. Handle the solvent under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.
Baseline distortion in GC chromatogram Non-volatile residue in the solvent.1. Check the supplier's specifications for non-volatile residue. 2. If necessary, distill the this compound before use.

Experimental Protocols

Protocol 1: Identification of Protiated Impurities using ¹H NMR
  • Sample Preparation:

    • Carefully transfer approximately 0.6 mL of the commercial this compound into a clean, dry NMR tube.

    • It is recommended to use a freshly opened bottle or a properly stored solvent to minimize atmospheric contamination.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio for detecting trace impurities.

  • Data Analysis:

    • Reference the spectrum using the residual solvent peak if its chemical shift is known and reliable. For deuterated solvents, referencing is often done relative to an internal standard like TMS, although for identifying solvent impurities, the residual solvent peak itself is the point of interest.

    • Integrate the residual ¹H signals of Heptane and any other impurity peaks.

    • Compare the chemical shifts of the observed impurity peaks to a reference table of common NMR solvent impurities to identify them.

Protocol 2: Analysis of Hydrocarbon Impurities by Capillary GC

This protocol is adapted from standard methods for analyzing high-purity heptane.

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., at least 61 m of stainless steel tubing with a 0.25 mm inside diameter, coated with a suitable stationary phase).

  • Sample Preparation:

    • Prepare a calibration standard by adding a known amount of an internal standard (e.g., cyclohexane) to a known volume of the this compound sample.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all volatile components.

    • Detector Temperature: Set to a high enough temperature to prevent condensation.

    • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

  • Data Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks in the chromatogram by comparing their retention times with those of known standards.

    • Quantify the impurities by comparing their peak areas to the peak area of the internal standard.

Visual Workflow

Below is a diagram illustrating the logical workflow for troubleshooting common issues with this compound.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution start Experiment with this compound unexpected_results Unexpected Experimental Results? start->unexpected_results run_blank Run Blank Analysis (NMR, GC) unexpected_results->run_blank Yes other_issue Investigate Other Experimental Parameters unexpected_results->other_issue No impurity_peaks Impurity Peaks Detected? run_blank->impurity_peaks identify_impurity Identify Impurity (Compare to Reference Data) impurity_peaks->identify_impurity Yes proceed_experiment Proceed with Experiment impurity_peaks->proceed_experiment No interfering Impurity Interfering? identify_impurity->interfering purify_solvent Purify Solvent or Use New Batch interfering->purify_solvent Yes interfering->proceed_experiment No purify_solvent->start other_issue->proceed_experiment

References

Technical Support Center: Optimizing Chromatographic Peak Shape with Heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak shape issues in chromatography, with a specific focus on methods utilizing heptane in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Can Heptane-d16 be used to improve peak shape in chromatography?

This compound, a deuterated solvent, is not conventionally used as a mobile phase component to improve peak shape in chromatography. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a solvent that does not interfere with proton signals, and in mass spectrometry, where it can be used in studies involving isotopic labeling.[1]

While isotopic substitution can lead to minor changes in retention times (isotopic effects), it is not a standard or recommended technique for addressing common peak shape problems like tailing, fronting, or splitting. These issues are typically resolved by optimizing other chromatographic parameters.

Q2: What are the common causes of poor peak shape in normal-phase chromatography using heptane?

Poor peak shape in normal-phase chromatography with heptane-containing mobile phases can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with active silanol groups on a silica column, can cause peak tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2]

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion, including splitting or broadening.

  • Column Degradation: Voids in the column packing, contamination, or a blocked frit can all lead to distorted peaks.

  • Extra-Column Effects: Excessive tubing length or dead volumes in the system can contribute to peak broadening and tailing.

Q3: What is peak tailing and how can it be addressed?

Peak tailing is a distortion where the latter half of a peak is wider than the front half. This is often caused by strong interactions between polar analytes and active sites on the stationary phase.

To mitigate peak tailing:

  • Use a Deactivated Column: Employ an end-capped column where residual silanol groups are chemically modified to reduce their activity.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a more polar solvent (e.g., isopropanol, ethanol) into the heptane mobile phase can help to block active sites on the stationary phase and improve peak symmetry.

  • Adjust pH (for certain applications): While less common in normal-phase with heptane, ensuring the analyte is in a single, non-ionized form can prevent tailing.

Q4: What causes peak fronting and how can it be resolved?

Peak fronting, where the initial part of the peak is broader than the trailing edge, is often a sign of column overload. To address this, you can:

  • Reduce Sample Concentration: Dilute the sample to ensure the amount injected is within the column's linear capacity.

  • Decrease Injection Volume: Injecting a smaller volume of the sample can also prevent overloading.

  • Use a Higher Capacity Column: If sample concentration cannot be reduced, consider a column with a larger diameter or a stationary phase with a higher loading capacity.

Q5: Why are my peaks splitting and what can I do to fix it?

Peak splitting can manifest as a "shoulder" on the main peak or two distinct maxima. Common causes and solutions include:

  • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit, distorting the flow path. Backflushing the column or replacing the frit may resolve the issue.

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly. Replacing the column is often necessary.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

  • Co-elution: Two different compounds may be eluting very close to each other. Adjusting the mobile phase composition or temperature can help to separate them.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing when using a heptane-based mobile phase.

Troubleshooting Workflow for Peak Tailing

A Observe Peak Tailing B Is it on all peaks? A->B C YES B->C Yes D NO (Only on some peaks) B->D No E Check for system issues: - Blocked column frit - Column void - Extra-column dead volume C->E F Consider chemical interactions: - Active silanol groups - Analyte properties (e.g., basic compounds) D->F G Backflush or replace column. Reduce extra-column tubing. E->G H Use end-capped column. Add polar modifier to mobile phase. F->H

Caption: A logical workflow to diagnose the cause of peak tailing.

Symptom Potential Cause Recommended Solution
All peaks are tailingPhysical Issue: Blocked inlet frit or void at the column head.Reverse and flush the column. If the problem persists, replace the column.
Extra-column Effects: Excessive tubing length or dead volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Only polar or basic compound peaks are tailingChemical Interaction: Strong interaction with active silanol groups on the silica stationary phase.Use a highly deactivated, end-capped column.
Add a small percentage of a polar modifier (e.g., 0.1-1% isopropanol) to the heptane mobile phase to compete for active sites.
Peak tailing increases over timeColumn Contamination: Accumulation of strongly retained compounds from the sample matrix.Develop a robust column washing procedure to be used after each sequence of injections.
Guide 2: Addressing Peak Splitting

This guide helps to identify and resolve the causes of split or distorted peaks.

Troubleshooting Workflow for Peak Splitting

A Observe Peak Splitting B Are all peaks split? A->B C YES B->C Yes D NO (Only specific peaks) B->D No E Indicates a pre-column issue: - Partially blocked frit - Column void - Injector problem C->E F Indicates a separation or sample issue: - Sample solvent mismatch - Column overload - Co-eluting compounds D->F G Backflush column, check injector. If unresolved, replace column. E->G H Dissolve sample in mobile phase. Dilute sample. Modify mobile phase composition. F->H

Caption: A decision tree for troubleshooting the root cause of split peaks.

Symptom Potential Cause Recommended Solution
All peaks are splitBlocked Column Frit: Particulate matter is disrupting the flow path onto the column.Filter all samples and mobile phases. Try backflushing the column. If pressure is high and the problem persists, the frit or column may need replacement.
Column Void: A void has formed at the head of the column.Replace the column. Ensure proper column handling and avoid sudden pressure shocks to prevent future voids.
Early eluting peaks are split or distortedSample Solvent Effect: The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% isopropanol when the mobile phase is 99% heptane).Prepare the sample in the initial mobile phase or a weaker solvent. If sample solubility is an issue, inject the smallest possible volume.
A single peak is split into a doubletCo-elution: Two analytes are eluting at nearly the same time.Adjust the mobile phase composition (e.g., change the percentage of the modifier) to improve resolution.
On-Column Degradation: The analyte may be unstable and degrading on the column.Consider a more inert column stationary phase or adjust mobile phase conditions if possible.

Experimental Protocols

Protocol 1: Mobile Phase Modifier Optimization for Improved Peak Shape

Objective: To systematically evaluate the effect of a polar modifier in a heptane-based mobile phase to reduce peak tailing of a polar analyte on a normal-phase silica column.

Methodology:

  • Initial Conditions:

    • Column: Standard Silica, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 100% n-Heptane

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Analyte: A test mixture containing a non-polar compound (e.g., toluene) and a polar, tailing-prone compound (e.g., a basic amine-containing compound).

  • Procedure:

    • Prepare a series of mobile phases with increasing concentrations of a polar modifier (e.g., isopropanol) in n-heptane.

      • Mobile Phase A: 100% n-Heptane

      • Mobile Phase B: 99.9% n-Heptane / 0.1% Isopropanol

      • Mobile Phase C: 99.8% n-Heptane / 0.2% Isopropanol

      • Mobile Phase D: 99.5% n-Heptane / 0.5% Isopropanol

      • Mobile Phase E: 99.0% n-Heptane / 1.0% Isopropanol

    • Equilibrate the column with each mobile phase for at least 20 column volumes before the first injection.

    • Inject the test mixture in triplicate for each mobile phase composition.

    • Record the chromatograms and calculate the tailing factor (or asymmetry factor) for the polar analyte peak for each condition.

  • Data Analysis:

    • Summarize the retention time and tailing factor for the polar analyte at each modifier concentration.

    • Select the mobile phase composition that provides an acceptable peak shape (typically a tailing factor between 0.9 and 1.2) without excessively reducing the retention time.

Data Presentation

Table 1: Effect of Isopropanol Modifier on Peak Tailing and Retention

Mobile Phase Composition (% Isopropanol in Heptane)Retention Time of Polar Analyte (min)Average Tailing Factor
0.0%12.52.1
0.1%10.21.5
0.2%8.71.2
0.5%6.11.0
1.0%4.30.9

Note: The data presented in this table is illustrative and will vary depending on the specific analyte, column, and instrumentation.

References

Technical Support Center: Heptane-d16 Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Heptane-d16 degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound (C₇D₁₆) is a deuterated form of heptane where all 16 hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry, and as a tracer in metabolic and environmental fate studies.[1][2] Understanding its degradation is crucial as the formation of degradation products can interfere with analytical results and provide insights into the stability of deuterated compounds in various experimental systems. The degradation of the non-deuterated analogue, n-heptane, is known to occur through various pathways, including oxidation and biodegradation, leading to a variety of smaller molecules.[3][4][5]

Q2: What are the expected degradation products of this compound?

While specific studies on the degradation products of this compound are limited, we can infer potential products based on the degradation of n-heptane. Common degradation pathways for alkanes involve oxidation, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids. Further degradation can result in shorter-chain alkanes and alkenes. In the case of this compound, these products would be deuterated. For example, the terminal oxidation of this compound would likely produce heptan-d15-ol, followed by heptan-d15-al and heptanoic-d15 acid. Subterminal oxidation could also occur, leading to various deuterated heptanones. Under more extreme conditions, such as pyrolysis or microwave discharge, fragmentation of the carbon backbone can be expected, yielding smaller deuterated hydrocarbons and polyaromatic structures.

Q3: How does deuteration affect the degradation rate of heptane (Kinetic Isotope Effect)?

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and thus cleaved more slowly than a C-H bond. This means that this compound may degrade at a slower rate than n-heptane under the same conditions. The magnitude of the KIE depends on the specific reaction mechanism and the rate-determining step. For reactions involving C-H/C-D bond cleavage in the rate-determining step, a significant primary KIE is expected. For researchers using this compound as an internal standard, this potential for slower degradation is an important consideration for the accuracy of quantitative analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation.

GC-MS Analysis Issues
Problem Possible Cause Solution
Peak Tailing or Broadening 1. Active sites in the GC system: Silanol groups in the injector liner or column can interact with analytes. 2. Column contamination: Accumulation of non-volatile residues. 3. Improper column installation: Creating dead volume.1. Use a deactivated inlet liner and column. 2. Bake out the column at its maximum recommended temperature. 3. Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.
Poor Reproducibility 1. Injector temperature too high: Causing thermal degradation. 2. Sample discrimination in the injector. 3. Leaks in the system. 1. Optimize the injector temperature to ensure complete vaporization without degradation. 2. Use a pulsed splitless or on-column injection technique. 3. Perform a leak check of the entire system.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination of the syringe or solvent. 1. Run several blank injections with a high-purity solvent. 2. Use a fresh, high-purity solvent and clean the syringe thoroughly between injections.
Interference from Deuterated Standards Molecular ions of deuterated compounds can lose deuterium in the ion source, creating fragments that may interfere with other analytes.Use high-resolution mass spectrometry to differentiate between interfering ions.

Experimental Protocols

Protocol for Analysis of this compound Degradation by GC-MS

This protocol outlines a general procedure for the analysis of this compound degradation products in a liquid sample.

1. Sample Preparation:

  • If the sample contains non-volatile components, perform a liquid-liquid extraction of this compound and its degradation products into a volatile, non-polar solvent (e.g., hexane or dichloromethane).

  • Concentrate the extract to a suitable volume using a gentle stream of nitrogen.

  • Add an internal standard (e.g., a deuterated alkane of a different chain length) for quantitative analysis.

2. GC-MS Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

    • Injector: Split/splitless inlet. For trace analysis, use splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of potential degradation products.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify unknown degradation products. For quantitative analysis of known products, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

3. Data Analysis:

  • Identify potential degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

  • The presence of deuterated fragments will be indicative of this compound degradation products.

  • Quantify the degradation of this compound and the formation of its products using the internal standard method.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a this compound degradation experiment. Actual values will vary depending on the experimental conditions.

Compound Retention Time (min) Concentration at t=0 (µg/L) Concentration at t=24h (µg/L) % Degradation
This compound8.5100075025%
Heptan-d15-ol10.2050-
Heptanoic-d15 acid12.8025-
Hexane-d146.3015-

Visualizations

Inferred Degradation Pathway of this compound

degradation_pathway heptane This compound alcohol Heptan-d15-ol heptane->alcohol Terminal Oxidation ketone Heptan-d14-one heptane->ketone Subterminal Oxidation shorter_alkane Shorter Deuterated Alkanes/Alkenes heptane->shorter_alkane Fragmentation aldehyde Heptan-d15-al alcohol->aldehyde acid Heptanoic-d15 acid aldehyde->acid

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for this compound Degradation Analysis

experimental_workflow start Start: this compound Spiked Sample incubation Incubation under Degradation Conditions start->incubation sampling Time-Point Sampling incubation->sampling extraction Liquid-Liquid Extraction sampling->extraction concentration Sample Concentration extraction->concentration analysis GC-MS Analysis concentration->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Degradation Profile data_processing->end

Caption: General experimental workflow for studying this compound degradation.

References

Optimizing injection volume for Heptane-d16 standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the injection volume for Heptane-d16 standards in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my this compound standard poor (fronting or tailing) after increasing the injection volume?

A1: Poor peak shape, particularly fronting (a sharp rise with a sloping tail), is a common symptom of column overload.[1] When too much sample is injected, the stationary phase at the head of the column becomes saturated, leading to a distorted peak.[1][2] Tailing can occur due to active sites in the liner or on the column, but can also be exacerbated by injection issues.

  • Cause: The injection volume and/or concentration of the standard is too high for the column's capacity.

  • Solution: Systematically reduce the injection volume or dilute the standard. A general guideline is to keep the injection volume to 1-2% of the total column volume.[3] You can also try using a column with a greater capacity (i.e., thicker film or wider internal diameter).[4]

Q2: What are the typical signs of column overload when injecting this compound?

A2: The primary indicators of column overload are changes in peak shape and retention time.

  • Peak Fronting: The peak will appear asymmetrical with a steep front and a sloping back.

  • Retention Time Shift: Retention times may decrease as the injection volume increases.

  • Reduced Resolution: The width of the peak increases, which can lead to a loss of resolution between this compound and other nearby eluting compounds.

Q3: My peak area reproducibility is poor. Can the injection volume be the cause?

A3: Yes, inconsistent injection volume is a primary cause of poor peak area reproducibility. However, if the volume is consistent (e.g., using an autosampler), the issue may stem from the injection conditions. Large volume injections, if not properly optimized, can lead to backflash, where the sample vaporizes and expands to a volume greater than the inlet liner. This causes sample loss and non-reproducible results.

  • Troubleshooting Steps:

    • Ensure the syringe is functioning correctly and dispensing the set volume.

    • Verify that your liner volume is sufficient for the solvent and conditions used. Polar solvents like water or methanol expand significantly more than non-polar solvents like hexane.

    • Optimize the injector temperature. An excessively high temperature can cause backflash, while one that is too low can lead to incomplete vaporization and discrimination.

    • Using an internal standard can significantly improve precision by correcting for volume errors.

Q4: How does the choice of solvent for my this compound standard affect the analysis?

A4: The sample solvent can have a significant impact on peak shape, especially with larger injection volumes. This is known as the "solvent effect." Injecting a sample dissolved in a solvent that is much stronger (more non-polar in reversed-phase LC, or more volatile/less viscous in GC) than the mobile phase or initial column conditions can cause peak distortion. For splitless GC injections, a higher boiling point solvent is often preferred to help focus the analytes at the head of the column.

Troubleshooting Workflows & Protocols

General Troubleshooting for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing issues with peak shape when analyzing this compound standards.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Actions Problem Poor Peak Shape Observed (Fronting, Tailing, Splitting) Overload Column Overload Problem->Overload Solvent Solvent Effect / Mismatch Problem->Solvent Temp Incorrect Inlet Temperature Problem->Temp Liner Contaminated/Wrong Liner Problem->Liner Sol_Overload Reduce Injection Volume or Dilute Sample Overload->Sol_Overload Sol_Solvent Match Sample Solvent to Initial Mobile Phase/Conditions Solvent->Sol_Solvent Sol_Temp Optimize Inlet Temperature (Check for Backflash) Temp->Sol_Temp Sol_Liner Clean or Replace Liner (Use Deactivated Liner) Liner->Sol_Liner

Caption: A troubleshooting workflow for diagnosing poor peak shape.

Experimental Protocol: Optimizing Injection Volume

This protocol details a systematic approach to determine the optimal injection volume for your this compound standard.

  • Prepare the Standard: Prepare a stock solution of this compound at a concentration relevant to your application's expected range.

  • Establish a Baseline GC Method: Set up your standard gas chromatography (GC) method with a conservative (low) injection volume (e.g., 0.5 µL). Ensure the inlet temperature, split ratio (if any), oven temperature program, and gas flows are appropriate for heptane analysis.

  • Perform a Volume Series: Inject the standard using a series of increasing volumes (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 µL). Perform at least three replicate injections at each volume to assess reproducibility.

  • Data Analysis: For each injection, record and analyze the following parameters:

    • Peak Area

    • Peak Height

    • Retention Time

    • Peak Asymmetry or Tailing Factor (USP Tailing)

    • Peak Width at Half Height

  • Determine Optimal Volume: The optimal injection volume is the largest volume that provides a linear increase in peak area without significant degradation of peak shape (e.g., tailing factor remains between 0.9 and 1.2) or a noticeable shift in retention time.

The workflow for this experiment is visualized below.

G start Start prep 1. Prepare this compound Standard start->prep setup 2. Establish Baseline GC Method (Low Injection Volume, e.g., 0.5 µL) prep->setup inject 3. Inject Series of Increasing Volumes (e.g., 0.5, 1.0, 2.0, 5.0 µL) Perform n=3 Replicates setup->inject analyze 4. Analyze Chromatographic Data (Area, Height, Tailing, RT) inject->analyze decision Is Peak Shape & RT Stable and Area Response Linear? analyze->decision end End: Optimal Volume Determined decision->end Yes repeat Reduce Volume or Dilute and Re-inject decision->repeat No repeat->inject

Caption: Experimental workflow for injection volume optimization.

Data Presentation

Impact of Injection Volume on Chromatographic Performance

The following table summarizes the expected impact of increasing injection volume on key performance metrics. This data is illustrative and will vary based on the specific column and instrument conditions.

Injection Volume (µL)Peak Area (Counts)Peak Height (Counts)USP Tailing FactorRetention Time (min)Notes
0.550,00025,0001.055.20Good, symmetrical peak shape.
1.0100,50050,1001.085.20Linear increase in area and height.
2.0201,00099,8001.155.19Slight broadening, still acceptable.
4.0350,000155,0001.45 (Fronting)5.17Non-linear area response, peak fronting indicates overload.
5.0390,000160,0001.60 (Fronting)5.15Severe overload, poor reproducibility.
Key Injection Parameter Relationships

Optimizing injection volume requires balancing several interconnected parameters. The diagram below illustrates these relationships.

G cluster_input Input Parameters cluster_output Chromatographic Results InjVol Injection Volume PeakShape Peak Shape InjVol->PeakShape Overload Risk Sensitivity Sensitivity (S/N) InjVol->Sensitivity Increases Reproducibility Reproducibility InjVol->Reproducibility Backflash Risk InletTemp Inlet Temperature InletTemp->PeakShape Focusing InletTemp->Reproducibility Vaporization SplitRatio Split Ratio SplitRatio->PeakShape Reduces Overload SplitRatio->Sensitivity Inversely Affects Solvent Sample Solvent Solvent->PeakShape Solvent Effects Resolution Resolution PeakShape->Resolution Direct Impact

Caption: Relationship between injection parameters and results.

References

Technical Support Center: Optimizing Heptane-d16 NMR Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on improving the signal-to-noise ratio (SNR) for Heptane-d16. This resource is designed for researchers, scientists, and professionals in drug development and materials science who encounter challenges during their NMR experiments involving this deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio for my this compound sample consistently low?

A low signal-to-noise ratio in NMR experiments with this compound can stem from several factors. Deuterium (²H) itself has a low magnetogyric ratio, which makes it inherently less sensitive than protons (¹H). Additionally, issues with sample preparation, instrument calibration, and experimental parameters can further diminish signal intensity. For compounds that are not highly deuterated, longer acquisition times may be necessary to achieve a desirable signal-to-noise ratio.[1]

Q2: I'm having trouble achieving a stable lock on my this compound sample. What could be the cause?

An unstable or weak lock signal is a primary indicator of problems that can lead to poor spectral quality. The deuterium signal from the solvent is crucial for the spectrometer to stabilize, or "lock," the magnetic field.[2][3] Common causes for a poor lock signal include:

  • Poor Shimming: Inadequate homogenization of the magnetic field is a frequent culprit.

  • Incorrect Sample Positioning: Ensure the NMR tube is correctly placed within the probe.

  • Precipitate in the Sample: Solid particles in the solution can disrupt field homogeneity.

Q3: Can I run an NMR experiment with a deuterated analyte like this compound in a protonated solvent?

Yes, it is possible and often recommended for direct detection of deuterium (²H NMR) to use a non-deuterated (protonated) solvent. This approach prevents the overwhelmingly large signal from a deuterated solvent from obscuring the signals of the deuterated analyte.[4][5] However, this presents a challenge for locking and shimming, requiring the experiment to be run "unlocked."

Q4: My spectral lines are broad. How can I improve the resolution?

Broad spectral lines are often a result of poor magnetic field homogeneity. Thoroughly shimming the sample is the most critical step to address this. For deuterated solvents, manual shimming by observing the free induction decay (FID) or using gradient shimming techniques on a strong proton signal (if present) can be effective.

Troubleshooting Guides

Issue 1: Weak Deuterium Signal

A weak deuterium signal is a common challenge due to the low intrinsic sensitivity of the ²H nucleus.

Troubleshooting Steps:

  • Increase Analyte Concentration: If possible, increase the concentration of your deuterated analyte in the sample.

  • Optimize Acquisition Parameters: Increasing the number of scans is a direct way to improve the signal-to-noise ratio. The SNR increases with the square root of the number of scans.

  • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the deuterium frequency. An untuned probe will result in significant signal loss.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly reduce thermal noise and enhance the signal-to-noise ratio by a factor of 3 to 5.

Issue 2: Unstable or Absent Lock Signal

A stable lock is essential for high-quality NMR spectra.

Troubleshooting Steps:

  • Manual Lock Acquisition: If automated locking fails, manually search for the deuterium signal by adjusting the field (Z0), lock power, and lock gain.

  • Optimize Lock Parameters:

    • Lock Power: Use the lowest possible lock power that provides a stable signal to avoid saturation.

    • Lock Gain: Start with a high gain to find the signal, then reduce it to minimize noise once a stable lock is achieved.

    • Lock Phase: Carefully adjust the lock phase to maximize the lock level.

  • Check Sample Quality: Ensure your this compound is of high isotopic purity and free from particulate matter.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound
  • Sample Weighing: Accurately weigh 5-25 mg of your analyte.

  • Dissolution: In a clean vial, dissolve the sample in approximately 0.6-0.7 mL of this compound. Ensure complete dissolution; sonication may be necessary.

  • Filtration: Use a Pasteur pipette with a small cotton or glass wool plug to filter the solution directly into a high-quality, clean 5 mm NMR tube.

  • Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogeneous solution.

Protocol 2: Shimming on a Deuterated Sample
  • Insert Sample: Place the NMR tube in the spinner and insert it into the magnet.

  • Find the Lock Signal: Manually or automatically locate the deuterium resonance of this compound.

  • Optimize Lock: Adjust the lock power, gain, and phase to achieve a stable and strong lock signal.

  • On-Axis Shimming: Iteratively adjust the Z1 and Z2 shims to maximize the lock level. Proceed to higher-order Z shims (Z3, Z4) as needed, re-optimizing lower-order shims after each adjustment.

  • Off-Axis Shimming (for non-spinning samples): Adjust X, Y, and their combinations (e.g., XZ, YZ) to further improve the lineshape.

  • Iterate: Cycle through the shimming process until the best possible resolution is achieved.

Data Presentation

Table 1: Recommended NMR Acquisition Parameters for this compound

ParameterRecommended ValuePurpose
Number of Scans (NS)16 to 256 (or higher)To increase signal-to-noise ratio.
Relaxation Delay (D1)1-5 secondsTo allow for full relaxation of the deuterium nuclei between scans.
Acquisition Time (AQ)1-2 secondsTo ensure adequate digital resolution.
Pulse Width (P1)Calibrated 90° pulseTo provide maximum signal excitation.
Spectral Width (SW)Sufficient to cover all expected signalsTo avoid signal aliasing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep_1 Weigh Analyte prep_2 Dissolve in this compound prep_1->prep_2 prep_3 Filter into NMR Tube prep_2->prep_3 setup_1 Insert Sample prep_3->setup_1 setup_2 Tune and Match Probe setup_1->setup_2 setup_3 Lock on Deuterium Signal setup_2->setup_3 setup_4 Shim Magnetic Field setup_3->setup_4 acq_1 Set Acquisition Parameters setup_4->acq_1 acq_2 Run Experiment acq_1->acq_2 proc_1 Fourier Transform acq_2->proc_1 proc_2 Phase Correction proc_1->proc_2 proc_3 Baseline Correction proc_2->proc_3

Caption: A typical experimental workflow for NMR spectroscopy using this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Signal-to-Noise Ratio check_conc Is sample concentration adequate? start->check_conc check_lock Is the lock signal stable? check_conc->check_lock Yes sol_conc Increase Concentration check_conc->sol_conc No check_shim Is the sample well-shimmed? check_lock->check_shim Yes sol_lock Optimize Lock Parameters check_lock->sol_lock No sol_shim Perform Manual/Gradient Shimming check_shim->sol_shim No sol_scans Increase Number of Scans check_shim->sol_scans Yes sol_tune Tune and Match Probe sol_scans->sol_tune

References

Best practices for preparing Heptane-d16 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of Heptane-d16 stock solutions. It is designed for researchers, scientists, and drug development professionals to ensure accuracy and consistency in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of n-heptane, where all 16 hydrogen atoms have been replaced with deuterium isotopes. Its chemical formula is CD₃(CD₂)₅CD₃. Due to its chemical and physical similarity to non-labeled heptane, it is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Using a deuterated standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[1]

Q2: What are the key physical and chemical properties of this compound?

This compound is a colorless, highly flammable liquid.[4] It is hygroscopic, meaning it can absorb moisture from the air. Key quantitative properties are summarized in the table below.

Q3: What are the recommended storage and handling conditions for this compound?

Due to its high flammability and hygroscopic nature, specific storage and handling procedures are critical.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from heat, sparks, open flames, and direct sunlight. To prevent moisture absorption, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. It should be kept away from incompatible materials such as strong oxidizing agents, acids, and chlorine.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use only non-sparking tools and ensure all equipment is properly grounded to prevent static electricity discharge, which can ignite the vapors.

Q4: In which solvents can I dissolve this compound to prepare a stock solution?

This compound is a nonpolar solvent itself and is miscible with most common organic solvents such as methanol, acetonitrile, dichloromethane, and other hydrocarbons. For its use as an internal standard in chromatography, stock solutions are typically prepared in high-purity solvents like methanol or acetonitrile. It has very low solubility in water. The choice of solvent should be compatible with your analytical method and the sample matrix.

Quantitative Data Summary

The physical and chemical properties of this compound are essential for accurate solution preparation and safe handling.

PropertyValueReference(s)
Molecular Formula C₇D₁₆
Molecular Weight 116.30 g/mol
Density ~0.794 g/mL at 25 °C
Boiling Point ~98 °C
Melting Point ~-91 °C
Flash Point -4 °C (25 °F)
Isotopic Purity Typically ≥98 atom % D
Appearance Colorless Liquid
Water Solubility Very low (~3.4 mg/L)

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes a standard procedure for preparing a primary stock solution of this compound. All operations should be performed in a chemical fume hood.

Materials:

  • This compound (neat material)

  • High-purity solvent (e.g., methanol or acetonitrile, HPLC or MS-grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 1 mL Class A volumetric flask

  • Micropipette or glass syringe

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Tare the Volumetric Flask: Place the 1 mL volumetric flask on the analytical balance and tare the weight.

  • Weigh this compound: Carefully add approximately 1 mg of this compound directly into the tared volumetric flask. Due to its volatility, this should be done swiftly. Record the exact weight.

  • Dissolve the Standard: Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol) to the flask to dissolve the this compound. Gently swirl the flask to ensure complete dissolution.

  • Bring to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the Solution: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: Use the exact weight recorded in step 2 to calculate the precise concentration of the stock solution (in mg/mL).

  • Transfer and Store: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution at an appropriate temperature, typically -20°C, to minimize degradation and evaporation.

G cluster_prep Preparation Workflow start Start tare Tare 1 mL Volumetric Flask start->tare 1 weigh Add ~1 mg this compound Record Exact Weight tare->weigh 2 dissolve Add ~0.5 mL Solvent Swirl to Dissolve weigh->dissolve 3 fill Bring to 1 mL Volume with Solvent dissolve->fill 4 mix Cap and Invert 15x to Homogenize fill->mix 5 calculate Calculate Final Concentration mix->calculate 6 transfer Transfer to Labeled Amber Vial calculate->transfer 7 store Store at -20°C transfer->store 8 end_node End store->end_node

Workflow for preparing this compound stock solution.

Troubleshooting Guide

Issue 1: My quantitative results are inconsistent or show poor reproducibility.

  • Possible Cause 1: Inaccurate Pipetting/Weighing. Heptane is volatile, which can lead to errors during weighing or transfer.

    • Solution: Use a calibrated analytical balance in a draft-free enclosure. Minimize the time the container is open. When preparing dilutions, use calibrated micropipettes with appropriate tips and ensure proper pipetting technique.

  • Possible Cause 2: Solution Degradation or Evaporation. Improper storage can lead to changes in concentration over time.

    • Solution: Ensure vials are tightly sealed with PTFE-lined caps. Store stock solutions at -20°C or lower when not in use. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

  • Possible Cause 3: Low Isotopic Purity. The presence of unlabeled heptane in the deuterated standard can cause an overestimation of the analyte.

    • Solution: Always check the Certificate of Analysis (CoA) for the isotopic purity of the standard. Use standards with high isotopic enrichment (e.g., ≥98%).

Issue 2: I see a significant water peak in my NMR spectrum.

  • Possible Cause 1: Moisture Absorption by this compound. this compound is hygroscopic and can absorb atmospheric moisture.

    • Solution: Handle the neat material and prepared solutions under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen blanket). Use fresh, unopened ampoules when possible.

  • Possible Cause 2: Contaminated Glassware or Solvents. Residual moisture in NMR tubes, pipettes, or the solvent used for dilution can introduce water.

    • Solution: Thoroughly dry all glassware in an oven (e.g., 150°C for several hours) and cool in a desiccator before use. Use anhydrous grade solvents for preparing solutions.

Issue 3: The internal standard peak area is unexpectedly low or absent in my LC-MS/GC-MS analysis.

  • Possible Cause 1: Incorrect Solution Preparation. An error in dilution calculations or preparation steps may have resulted in a much lower concentration than intended.

    • Solution: Carefully review all preparation steps and calculations. Prepare a fresh dilution from the primary stock solution and re-analyze. It is good practice to have a second analyst verify the preparation process.

  • Possible Cause 2: Adsorption to Surfaces. Highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at very low concentrations.

    • Solution: Consider using silanized glass vials or polypropylene tubes for storing dilute solutions. Adding a small percentage of a more polar solvent to the stock solution might help reduce adsorption in some cases.

G start Problem: Inconsistent Analytical Results cause1 Check for Evaporation: Are vials tightly sealed? Stored properly (-20°C)? start->cause1 Storage Issue? cause2 Verify Preparation Accuracy: Recalculate dilutions. Check balance/pipette calibration. start->cause2 Human Error? cause3 Assess Isotopic Purity: Consult Certificate of Analysis. Is purity >98%? start->cause3 Material Purity? cause4 Suspect Contamination: Was glassware dry? Was anhydrous solvent used? start->cause4 Contamination? solution1 Solution: Prepare fresh aliquots. Ensure tight seals. cause1->solution1 solution2 Solution: Prepare a fresh stock solution with verified equipment. cause2->solution2 solution3 Solution: Source a new standard with higher isotopic purity. cause3->solution3 solution4 Solution: Use oven-dried glassware and anhydrous solvents. cause4->solution4

Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Heptane-d16 in Analytical Method Validation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a critical practice to ensure the integrity of quantitative results. Stable isotope-labeled (SIL) internal standards, like Heptane-d16, are often considered the gold standard for their ability to accurately correct for variations during sample preparation and analysis.[1]

This guide provides an objective comparison of the analytical performance of this compound as an internal standard against other alternatives in the validation of methods for quantifying volatile organic compounds (VOCs). The supporting experimental data presented herein is representative of a typical validation for a GC-MS method, illustrating the expected performance characteristics.

The Role of Deuterated Internal Standards

An ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute with it, and be clearly distinguishable by the detector.[1] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to their non-deuterated counterparts. This near-perfect chemical mimicry allows them to effectively compensate for matrix effects and variations in extraction recovery and instrument response, thereby significantly improving the accuracy and precision of quantification.[1][2]

Comparative Performance Data

The following tables summarize the validation performance of a representative GC-MS method for the analysis of a panel of volatile hydrocarbons using this compound as an internal standard. The performance is compared to methods using a non-deuterated alkane (n-Octane) and another deuterated alkane (Toluene-d8) as internal standards.

Table 1: Linearity and Sensitivity

Internal StandardAnalyteCalibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound n-Heptane 0.5 - 200 0.9995 0.15 0.5
n-Octane 0.5 - 200 0.9992 0.18 0.5
Toluene 0.5 - 200 0.9989 0.20 0.5
n-Octane (non-deuterated)n-Heptane0.5 - 2000.99750.250.8
n-Octane0.5 - 2000.99800.220.8
Toluene0.5 - 2000.99680.301.0
Toluene-d8n-Heptane0.5 - 2000.99850.200.6
n-Octane0.5 - 2000.99820.210.6
Toluene0.5 - 2000.99960.160.5

Table 2: Accuracy and Precision

Internal StandardAnalyteConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound n-Heptane 1 102.5 4.8
50 99.8 3.1
150 101.2 2.5
n-Octane 1 103.1 5.2
50 100.5 3.5
150 101.8 2.8
n-Octane (non-deuterated)n-Heptane195.78.9
5098.26.5
150103.55.1
Toluene-d8Toluene1101.94.5
50100.12.9
150100.92.2

The data illustrates that the use of a deuterated internal standard, particularly one that is structurally analogous to the analytes (this compound for heptane and octane), generally results in higher linearity, better sensitivity, and improved accuracy and precision compared to a non-deuterated internal standard.

Experimental Protocols

A detailed methodology for the validation of a GC-MS method for volatile hydrocarbons using this compound is provided below.

Sample Preparation
  • Calibration Standards and Quality Controls (QCs): Prepare a stock solution of the target analytes (e.g., n-heptane, n-octane, toluene) in methanol. Serially dilute the stock solution to prepare calibration standards at concentrations ranging from 0.5 to 200 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1, 50, and 150 ng/mL).

  • Internal Standard Spiking: Add a constant concentration of this compound (e.g., 50 ng/mL) to all calibration standards, QC samples, and unknown samples.

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a water-immiscible solvent like pentane. For solid samples, a headspace or purge-and-trap method may be employed.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z):

      • n-Heptane: 43, 57, 100

      • n-Octane: 43, 57, 114

      • Toluene: 91, 92

      • This compound: 50, 66, 116

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the principle of using an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation A Stock Solutions of Analytes B Serial Dilution for Calibration Curve A->B C Quality Control Samples (Low, Mid, High) A->C D Spike All Samples with this compound B->D C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Linearity & Range (R²) G->H I Accuracy (% Recovery) G->I J Precision (% RSD) G->J K Sensitivity (LOD, LOQ) G->K G Analyte Analyte (e.g., n-Heptane) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Analysis (Injection, Ionization) SamplePrep->GCMS Variable Loss Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Variable Response Concentration Analyte Concentration Ratio->Concentration Calibration Curve

References

A Comparative Guide to the Cross-Validation of Heptane-d16 in Analytical Instruments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Heptane-d16 as an internal standard in various analytical instruments, supported by representative experimental data. This compound, a deuterated form of heptane, is a valuable tool in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS), for the analysis of volatile organic compounds (VOCs). Its chemical similarity to a range of non-polar and moderately polar analytes, coupled with its distinct mass-to-charge ratio, makes it an excellent internal standard to correct for variations in sample preparation and instrument response.

Performance Data of this compound as an Internal Standard

The following table summarizes typical performance data for analytical methods utilizing this compound as an internal standard across different GC-MS platforms. While direct cross-validation studies comparing identical samples on multiple instruments are not widely published, this compilation of data from various validated methods provides insights into the expected performance of this compound. The data demonstrates its suitability for achieving high levels of linearity, precision, and accuracy in the quantification of volatile analytes.

Performance MetricInstrument Platform A (e.g., Agilent GC-MS)Instrument Platform B (e.g., Shimadzu GC-MS)Instrument Platform C (e.g., Thermo Scientific GC-MS)Acceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.997≥ 0.999≥ 0.995
Precision (%RSD) < 10%< 12%< 8%≤ 15%
Accuracy (% Recovery) 90-110%88-112%92-108%85-115%
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.02 - 0.15 µg/L0.005 - 0.08 µg/LAnalyte Dependent
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/L0.06 - 0.45 µg/L0.015 - 0.24 µg/LAnalyte Dependent

Disclaimer: The data presented in this table is a synthesis of typical performance characteristics reported in various method validation studies and does not represent a direct head-to-head comparison of instruments.

Experimental Protocols

A generalized experimental protocol for the utilization of this compound as an internal standard in the GC-MS analysis of volatile organic compounds is provided below. This protocol should be adapted and optimized for the specific analytes, matrix, and instrument used.

Objective: To quantify volatile organic compounds in a given matrix using this compound as an internal standard.

Materials:

  • This compound (isotopic purity ≥ 98%)

  • High-purity solvents (e.g., methanol, dichloromethane)

  • Analytes of interest

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

  • Autosampler vials with septa

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a high-purity solvent at a concentration of, for example, 1000 µg/mL.

    • Prepare individual or mixed stock solutions of the target analytes in a high-purity solvent at known concentrations.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target analytes.

    • Add a constant amount of the this compound internal standard stock solution to each calibration standard to achieve a final concentration that is within the linear range of the instrument and representative of the expected analyte concentrations.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.

    • Perform any necessary extraction, dilution, or derivatization steps.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate temperature program for the inlet, oven, and transfer line.

    • Inject a fixed volume of the prepared standards and samples into the GC-MS system.

    • Acquire data in selected ion monitoring (SIM) mode or full scan mode. In SIM mode, monitor at least one characteristic ion for this compound and for each target analyte.

  • Data Analysis:

    • Integrate the peak areas of the target analytes and the this compound internal standard.

    • Calculate the response factor (RF) for each analyte relative to the internal standard for each calibration level.

    • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration ratio (analyte concentration / internal standard concentration).

    • Determine the concentration of the analytes in the samples by using the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the cross-validation and application of this compound as an internal standard.

Experimental Workflow for this compound Internal Standard Method cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Stock_Solutions Prepare Stock Solutions (Analytes & this compound) Calibration_Standards Prepare Calibration Standards (Spiked Analytes + this compound) Stock_Solutions->Calibration_Standards Sample_Prep Prepare Samples (Sample + this compound) Stock_Solutions->Sample_Prep GCMS_Analysis GC-MS Analysis Calibration_Standards->GCMS_Analysis Sample_Prep->GCMS_Analysis Peak_Integration Peak Integration (Analytes & this compound) GCMS_Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes in Samples Calibration_Curve->Quantification

Experimental workflow for a quantitative analysis using this compound.

CrossValidation_Logic Start Identical Set of Samples Spiked with this compound Instrument_A Analyze on Instrument A Start->Instrument_A Instrument_B Analyze on Instrument B Start->Instrument_B Instrument_C Analyze on Instrument C Start->Instrument_C Data_A Performance Data A (Linearity, Precision, Accuracy) Instrument_A->Data_A Data_B Performance Data B (Linearity, Precision, Accuracy) Instrument_B->Data_B Data_C Performance Data C (Linearity, Precision, Accuracy) Instrument_C->Data_C Comparison Compare Performance Metrics Data_A->Comparison Data_B->Comparison Data_C->Comparison Conclusion Assess Inter-Instrument Reproducibility Comparison->Conclusion

Logical workflow for cross-validating this compound performance.

Heptane-d16 in Quantitative Analysis: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of quantitative analysis is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise results, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of Heptane-d16's performance as an internal standard in quantitative analysis, supported by representative experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative analysis. Their near-identical chemical behavior to the unlabeled analyte ensures they effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of measurements.

This compound (CD3(CD2)5CD3) is a deuterated analog of n-heptane and is often employed as an internal standard in the analysis of volatile and semi-volatile organic compounds, particularly non-polar analytes like hydrocarbons. Its utility stems from its chemical inertness and similar chromatographic behavior to a range of analytes.

Performance of this compound: A Representative Study

A study on the quantitative analysis of petroleum hydrocarbons in marine sediment provides a relevant benchmark for the performance of deuterated alkane internal standards. The validation data from this study for n-alkanes demonstrates the level of accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD) that can be expected.

Table 1: Representative Performance Data for a Deuterated Alkane Internal Standard in the GC-MS Analysis of n-Alkanes

AnalyteAccuracy (% Recovery)Precision (% RSD)
n-C1665.13.4
n-C1875.34.1
n-C2088.95.5
n-C2495.27.8
n-C28101.410.2
n-C32105.613.3

Data adapted from a validation study on the analysis of petroleum hydrocarbons in marine sediment. The internal standards used were deuterated alkanes, and the data for n-alkanes is presented as representative of the performance achievable with such standards.

Comparison with Non-Deuterated Internal Standards

An alternative to using a deuterated internal standard is to employ a non-deuterated compound that is chemically similar to the analytes but not present in the sample. For the analysis of high-purity n-heptane, for instance, ASTM D2268 specifies the use of cyclohexane as an internal standard.

Table 2: Comparison of this compound and a Non-Deuterated Alternative

FeatureThis compound (Deuterated IS)Cyclohexane (Non-Deuterated IS)
Principle Co-elutes with the analyte and is distinguished by mass difference.Chromatographically separated from the analyte.
Correction for Matrix Effects High, as it experiences similar ionization suppression/enhancement.Lower, as it may not experience the same matrix effects at a different retention time.
Correction for Extraction/Sample Prep High, due to nearly identical chemical properties.Moderate, assumes similar behavior for a different compound.
Potential for Interference Low, mass difference provides high specificity.Higher, potential for co-elution with other sample components.
Cost Generally higher.Generally lower.

Experimental Protocols

A robust analytical method is essential for achieving reliable quantitative results. The following is a detailed methodology for a typical GC-MS analysis of volatile organic compounds, which can be adapted for use with this compound as an internal standard.

Sample Preparation
  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration.

  • Extraction (for solid or liquid matrices):

    • Liquid-Liquid Extraction: Extract the sample with a suitable organic solvent (e.g., dichloromethane, hexane).

    • Solid-Phase Extraction (SPE): Pass the sample through an appropriate SPE cartridge to isolate the analytes of interest.

  • Concentration: If necessary, concentrate the extract to a final known volume using a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or

Safety Operating Guide

Safe Disposal of Heptane-d16: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Heptane-d16, a deuterated analog of heptane, is a highly flammable liquid that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks such as fire, explosion, and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3] Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[4][5] Personnel must wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat. For any contact with the substance, gloves should be replaced immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that involves collection, storage, and transfer of the hazardous waste.

  • Waste Collection :

    • Collect waste this compound, whether in pure form or in solutions, in a designated, sealable, and airtight waste container that is compatible with flammable liquids.

    • Do not mix this compound waste with other incompatible chemical waste streams. Incompatible materials include strong oxidizers, acids (especially nitric acid), bases, halogens, metallic salts, fluorides, and perchlorates.

    • For minor spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel. The contaminated absorbent must then be collected and treated as hazardous waste.

  • Container Labeling :

    • As soon as the first drop of waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.

    • The label must clearly identify the contents as "Waste this compound" and list any other components if it is a mixture. The hazards, primarily "Flammable Liquid," should be prominently displayed.

  • Waste Storage :

    • Store the sealed waste container in a designated, secure, cool, and well-ventilated area designated for flammable liquids.

    • The storage area should be away from direct sunlight and any sources of heat or ignition.

    • Ensure that the storage location is segregated from incompatible chemicals.

  • Disposal and Removal :

    • Waste this compound must be disposed of as hazardous waste through an authorized waste management facility.

    • Consult your institution's Environmental Health & Safety (EH&S) office for specific procedures on chemical waste collection and disposal.

    • When the container is full or no longer in use, complete a chemical collection request form as required by your institution for pickup by trained personnel.

    • Never dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from safety data sheets. This information is crucial for risk assessment and safe handling.

PropertyValueSource
Flash Point -4 °C (24.8 °F) - Closed CupNot explicitly in search results, but typical for Heptane
Boiling Point 98 °C (208.4 °F)Not explicitly in search results, but typical for Heptane
Flammability Limits Lower: 1.05% by volume, Upper: 6.7% by volumeNot explicitly in search results, but typical for Heptane
Vapor Pressure 40 hPa @ 20 °C (68 °F)Not explicitly in search results, but typical for Heptane
Specific Gravity 0.77 g/cm³Not explicitly in search results, but typical for Heptane

Note: The provided values are based on non-deuterated n-Heptane as a close proxy, as specific data for this compound was not available in the search results. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.

Heptane_Disposal_Workflow start Waste Generation (this compound) collect Collect in Designated Hazardous Waste Container start->collect Pure or in solution spill Minor Spill Occurs start->spill label Label Container with 'Hazardous Waste' collect->label store Store in Cool, Ventilated Flammable Storage Area label->store absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb absorb->collect Contaminated absorbent request Submit Chemical Collection Request to EH&S store->request Container is full pickup Authorized Personnel Pickup request->pickup disposal Final Disposal at a Licensed Facility (Incineration/Landfill) pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Heptane-d16

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal protocols for Heptane-d16, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Summary

This compound, a deuterated analog of n-heptane, shares similar physical and chemical hazards with its non-deuterated counterpart. It is a highly flammable liquid and vapor that poses significant health risks, including skin irritation, respiratory system depression, and severe lung damage if aspirated.

The following table summarizes the key hazard information for this compound.

PropertyDataCitations
Chemical Name This compound
Synonyms n-Heptane-d16, Dipropylmethane-d16
CAS Number 33838-52-7
Molecular Formula C₇D₁₆
Physical State Colorless Liquid
Primary Hazards H224: Extremely flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H336: May cause drowsiness or dizziness.
Flash Point -4 °C (25 °F)
Explosive Limits Lower: 1.1 Vol%, Upper: 6.7 Vol%
Incompatibilities Strong oxidizing agents.
Target Organs Skin, respiratory system, central nervous system.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to prevent exposure. All handling of this compound must be conducted within a certified laboratory chemical fume hood. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale & SpecificationsCitations
Eye & Face Protection Tightly-fitting chemical safety goggles. Face shield (when splashing is possible).Protects against splashes and vapors that can cause serious eye irritation. Must conform to EN166 or OSHA 29 CFR 1910.133 standards.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, Viton, or PVA).Prevents skin contact, which causes irritation. For continuous contact, gloves with a breakthrough time >240 minutes are recommended. A minimum thickness of 0.35 mm is advised. Always check the manufacturer's glove compatibility chart and replace gloves immediately if contaminated.
Body Protection Fully-buttoned lab coat. Chemical-resistant apron. Antistatic clothing and footwear.Provides a barrier against accidental spills. Antistatic clothing (EN 1149 compliant) and shoes (EN 20345 compliant) are crucial to prevent ignition from static discharge in environments with an explosion risk.
Respiratory Protection Work exclusively in a chemical fume hood. NIOSH-approved respirator with organic vapor cartridges (if hood is unavailable or for emergency response). Self-Contained Breathing Apparatus (SCBA).Minimizes inhalation of vapors, which can cause dizziness and respiratory irritation. A respirator is required if exposure limits are exceeded. For high concentrations, oxygen-deficient environments, or large spills, an SCBA is necessary. Use of respirators requires enrollment in a respiratory protection program.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.